2,3-Dimethyl-2H-indazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylindazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-8-5-7(10(13)14)3-4-9(8)11-12(6)2/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRFWXTZHPULSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901269050 | |
| Record name | 2,3-Dimethyl-2H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234615-82-7 | |
| Record name | 2,3-Dimethyl-2H-indazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-2H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,3-Dimethyl-2H-indazole-5-carboxylic acid
Introduction
2,3-Dimethyl-2H-indazole-5-carboxylic acid is a key heterocyclic compound with significant applications in medicinal chemistry and materials science. Its structural motif is a core component in various pharmacologically active molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this important molecule, delving into the mechanistic details, experimental protocols, and the rationale behind procedural choices. The indazole ring system, a fusion of benzene and pyrazole rings, is a prevalent feature in pharmaceuticals due to its ability to impart favorable properties such as metabolic stability and opportunities for diverse functionalization.[1] The synthesis of specific isomers, like the this compound, presents unique challenges, particularly concerning regioselectivity during alkylation steps.[2][3]
Core Synthetic Strategies: A bifurcated approach
The synthesis of this compound can be logically approached through two primary strategic disconnections:
-
Strategy A: Indazole Core Formation Followed by Functionalization. This approach prioritizes the construction of the indazole ring system first, followed by the introduction of the methyl groups and the carboxylic acid moiety.
-
Strategy B: Pre-functionalized Aryl Precursor Cyclization. In this strategy, a suitably substituted aryl precursor, already bearing some of the required functionalities, undergoes a cyclization reaction to form the indazole ring.
This guide will focus on the most prevalent and practical pathways, which generally fall under Strategy A. The key challenge in this approach is the regioselective methylation of the indazole nitrogen atoms.
Pathway I: Synthesis via 5-Bromo-1H-indazole
A common and versatile route to this compound begins with a commercially available or readily synthesized substituted indazole, such as 5-bromo-1H-indazole. This pathway involves a sequence of protection, methylation, and functional group interconversion steps.
Step 1: N-Protection of 5-Bromo-1H-indazole
To control the regioselectivity of the subsequent methylation steps, the indazole nitrogen is often protected. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions to be used later in the synthesis.
Step 2: Regioselective N-Methylation
The alkylation of indazoles is a well-studied but often challenging transformation, as it can lead to a mixture of N1 and N2 alkylated products.[4] The regioselectivity is influenced by several factors, including the choice of base, solvent, and alkylating agent.[2][3][5]
-
N1-Alkylation: Conditions such as sodium hydride (NaH) in tetrahydrofuran (THF) tend to favor the formation of the N1-alkylated product.[2][3][6]
-
N2-Alkylation: Other conditions, for instance, using Mitsunobu conditions or specific acid catalysis, can favor the N2 position.[1][2][7] A novel method utilizing trifluoromethanesulfonic acid (TfOH) with diazo compounds has shown high selectivity for N2-alkylation.[7]
For the synthesis of this compound, a sequential methylation strategy is often employed.
Step 3: Introduction of the C3-Methyl Group
Following N-methylation, the methyl group at the C3 position can be introduced. This may involve metal-catalyzed cross-coupling reactions or other C-H activation strategies.
Step 4: Carboxylation at C5
The final key step is the introduction of the carboxylic acid group at the C5 position. This is typically achieved by converting the bromo-substituent into a carboxylic acid via a Grignard reaction followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation reaction.
Pathway II: Synthesis from Indazole-5-carboxylic acid
An alternative and often more direct approach starts with indazole-5-carboxylic acid or its corresponding ester. This strategy hinges on the direct and regioselective dimethylation of the indazole core.
Step 1: Esterification of Indazole-5-carboxylic acid (Optional)
To avoid potential side reactions with the carboxylic acid group during methylation, it is often protected as an ester, typically a methyl or ethyl ester. This can be achieved using standard esterification methods, such as reaction with the corresponding alcohol under acidic conditions.[8]
Step 2: Regioselective N,N-Dimethylation
This is the most critical and challenging step in this pathway. Achieving selective dimethylation at the N2 and C3 positions requires careful control of reaction conditions. The direct N-alkylation of indazole-3-carboxylic acid has been explored for the synthesis of synthetic cannabinoids, where sodium hydride in DMF was found to be effective for N1-alkylation.[9] For the desired 2,3-dimethyl isomer, a multi-step approach is generally more reliable.
A plausible sequence involves:
-
N2-Methylation: Utilizing conditions known to favor N2-alkylation on the indazole ring. As mentioned, methods involving TfOH and diazo compounds or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates have shown high N2 selectivity.[1][7]
-
C3-Methylation: Introduction of the methyl group at the C3 position. This can be a challenging transformation and may require advanced synthetic methodologies.
Step 3: Hydrolysis of the Ester
If the carboxylic acid was initially protected as an ester, the final step is its hydrolysis back to the carboxylic acid. This is typically achieved by treatment with a base such as sodium hydroxide, followed by acidification.[10][11]
Experimental Protocols
Representative Protocol for Pathway II: N-methylation of Methyl Indazole-5-carboxylate
This protocol outlines a general procedure for the N-methylation of methyl indazole-5-carboxylate, a key intermediate. The regioselectivity of this step is highly dependent on the reaction conditions.
Materials:
-
Methyl 1H-indazole-5-carboxylate
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, THF, acetonitrile)
-
Quenching solution (e.g., saturated ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a solution of methyl 1H-indazole-5-carboxylate in the chosen anhydrous solvent, add the base portion-wise at a controlled temperature (e.g., 0 °C).
-
Stir the mixture for a specified time to allow for deprotonation.
-
Add the methylating agent dropwise to the reaction mixture.
-
Allow the reaction to proceed at a specific temperature for a set duration, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with the quenching solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the N1 and N2 methylated isomers.
Note: The ratio of N1 to N2 isomers will vary significantly based on the chosen base and solvent system. For instance, using NaH in THF generally favors N1-alkylation, while Cs2CO3 in DMF can also be employed.[5]
Data Presentation
Table 1: Comparison of Conditions for N-Alkylation of Indazoles
| Alkylating Agent | Base | Solvent | Predominant Isomer | N1:N2 Ratio | Reference |
| Alkyl Bromide | NaH | THF | N1 | >99:1 (for some substrates) | [2][3][6] |
| Diazo compounds | TfOH | - | N2 | Up to 0:100 | [7] |
| Alkyl 2,2,2-trichloroacetimidates | Cu(OTf)2 or TfOH | - | N2 | Highly Selective | [1] |
| Alkyl Halide | Cs2CO3 | DMF | Mixture (often N1 favored) | Varies | [5] |
Visualization of Synthetic Pathways
Diagram 1: General Synthetic Pathway via 5-Bromo-1H-indazole
Caption: Synthetic route starting from 5-bromo-1H-indazole.
Diagram 2: General Synthetic Pathway from Indazole-5-carboxylic acid
Caption: Synthetic route starting from indazole-5-carboxylic acid.
Conclusion
The synthesis of this compound is a multi-step process that requires careful consideration of regioselectivity, particularly during the N-alkylation of the indazole core. The choice of starting material and the specific reaction conditions for each step are crucial for achieving a high yield and purity of the desired product. The pathways outlined in this guide, starting from either a pre-functionalized indazole like 5-bromo-1H-indazole or from indazole-5-carboxylic acid, represent the most common and logical approaches. Further research into more direct and highly regioselective C-H functionalization and methylation techniques could lead to more efficient and atom-economical syntheses of this important molecule in the future.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. prepchem.com [prepchem.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
physicochemical properties of 2,3-Dimethyl-2H-indazole-5-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-2H-indazole-5-carboxylic acid
Executive Summary
This technical guide provides a comprehensive analysis of the (CAS RN: 1234615-82-7). The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the FDA-approved drug Pazopanib.[1] Understanding the fundamental physicochemical characteristics of novel indazole derivatives like this one is a prerequisite for any successful drug discovery and development program. This document synthesizes available data with expert-driven insights into the experimental determination of critical, yet currently unreported, molecular properties. It is designed to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and formulation science, providing not only a summary of known information but also robust, validated protocols for characterizing the compound in the laboratory.
Introduction: The Significance of the 2H-Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[2] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer generally being more thermodynamically stable.[3] However, derivatives of the 2H-indazole tautomer are prevalent in a wide array of pharmacologically active agents, demonstrating potent anti-inflammatory, anticancer, and antimicrobial activities.[2][3]
This compound is a member of this important class of molecules. Its structure, featuring a carboxylic acid group, suggests potential for key interactions with biological targets through hydrogen bonding and salt bridges, while the dimethylated indazole core provides a rigid scaffold for further chemical modification.[4] As a functionalized building block, this compound holds significant promise for the synthesis of novel therapeutic agents. A thorough characterization of its physicochemical properties is the critical first step in unlocking this potential, as these parameters directly govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Core Physicochemical Properties
A molecule's journey from a laboratory curiosity to a viable drug candidate is dictated by its physical and chemical properties. These characteristics determine its solubility, membrane permeability, formulation feasibility, and ultimately, its bioavailability. This section details the known and predicted properties of this compound and explains the scientific rationale for their importance.
Molecular Structure and Identity
-
IUPAC Name: this compound
-
CAS Number: 1234615-82-7[5]
-
Molecular Formula: C₁₀H₁₀N₂O₂[5]
-
SMILES: CC1=C2C=C(C=CC2=NN1C)C(=O)O[5]
Quantitative Physicochemical Data
The following table summarizes the key physicochemical parameters. It is important to note that specific experimental data for this compound is scarce in peer-reviewed literature, highlighting the necessity of the experimental protocols outlined in Section 4.
| Property | Value | Significance in Drug Development |
| pKa | Not Experimentally Determined. Predicted to be acidic due to the carboxylic acid group (typically pKa 4-5). | Governs the ionization state at physiological pH, which profoundly impacts solubility, receptor binding, and cell membrane permeability. The parent indazole has pKa values of 1.04 and 13.86.[7] |
| LogP | Not Experimentally Determined. A related isomer, 2,7-Dimethyl-2H-indazole-5-carboxylic acid, has a calculated TPSA of 55.12 and a LogP of 1.58.[8] | Measures lipophilicity, a key predictor of a molecule's ability to cross lipid bilayers (e.g., the gut wall and blood-brain barrier). A LogP between 1 and 3 is often targeted for oral drugs. |
| Aqueous Solubility | Not Experimentally Determined. | A critical factor for drug absorption and formulation. Poor solubility is a major hurdle in drug development. The carboxylic acid group suggests pH-dependent solubility (higher in basic media). |
| Melting Point (°C) | Not Experimentally Determined. | An indicator of crystal lattice energy and purity. Important for manufacturing and stability assessments. A related compound, 2-phenyl-2H-indazole, has a melting point of 81-82 °C.[4] |
Spectroscopic and Structural Characterization
Structural confirmation and purity assessment are non-negotiable in chemical research. Spectroscopic methods provide the necessary fingerprint of a molecule. While specific spectra for this compound must be generated from a physical sample, the expected features can be reliably predicted based on its structure. Commercial suppliers confirm the availability of spectral data for this compound.[9]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the two methyl groups (singlets), the aromatic protons on the bicyclic ring system (doublets and a singlet), and a broad singlet for the carboxylic acid proton which may be exchangeable with D₂O. A ¹H NMR spectrum is reportedly available for this compound.[9]
-
¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure by showing signals for the methyl carbons, the aromatic and heterocyclic carbons, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected absorbances include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp and strong C=O stretch (around 1700 cm⁻¹), C-H stretches from the aromatic and methyl groups, and C=C/C=N stretches from the indazole ring.[10][11]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. In an ESI-negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻.[12] High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₁₀H₁₀N₂O₂.
Standardized Protocols for Physicochemical Characterization
Given the absence of published experimental data for key properties, this section provides detailed, self-validating methodologies for their determination. These protocols are based on industry-standard and OECD guidelines, ensuring data integrity and reproducibility.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Causality: Potentiometric titration is the gold standard for pKa determination. It directly measures the change in pH as a function of added titrant, allowing for the precise calculation of the equilibrium constant. This method is chosen over spectroscopic methods for its accuracy and independence from chromophores.
Caption: Workflow for pKa determination via potentiometric titration.
Methodology:
-
Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a minimal amount of a suitable organic co-solvent (e.g., methanol or DMSO) if necessary, before diluting with a known volume of deionized water containing 0.15 M KCl to maintain constant ionic strength.
-
Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
-
Titration: Place the solution in a thermostatted vessel at 25 °C and begin titrating with a standardized solution of 0.1 M KOH, adding small, precise increments of the titrant.
-
Data Recording: Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of KOH added. The pKa is the pH at the point where 50% of the acid has been neutralized (the half-equivalence point). This can be precisely determined from the first derivative of the titration curve.
Determination of Partition Coefficient (Log P) by Shake-Flask Method (OECD 107)
Causality: The shake-flask method is a foundational technique for measuring lipophilicity. It directly measures the partitioning of a compound between an aqueous phase (n-octanol-saturated water) and a lipid phase (water-saturated n-octanol), providing a direct, empirical value for the partition coefficient that is highly trusted in regulatory submissions.
Caption: Workflow for LogP determination via the shake-flask method.
Methodology:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions).
-
Dissolution: Prepare a stock solution of the compound in the aqueous phase at a concentration well below its solubility limit.
-
Partitioning: Combine known volumes of the aqueous solution and the saturated n-octanol in a glass vessel.
-
Equilibration: Agitate the vessel at a constant temperature (25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Conclusion and Future Outlook
This compound is a promising chemical entity rooted in the pharmacologically significant indazole family. This guide has established its fundamental molecular identity and highlighted the critical gaps in its publicly available physicochemical data. While its structure strongly suggests acidic properties and moderate lipophilicity, these must be confirmed through rigorous experimentation.
The protocols provided herein offer a clear and validated path for researchers to generate the essential pKa, LogP, and solubility data required for any substantive drug discovery effort. The acquisition of this data will enable the development of structure-activity relationships (SAR), facilitate computational modeling of its ADME properties, and guide its potential development as a scaffold for novel therapeutics. The next logical steps for any research program involving this molecule are to execute these foundational experiments to build a robust data package, which is the bedrock of modern, data-driven drug design.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenom 300 | Virtual tour generated by Panotour [afg.aero]
- 6. labsolu.ca [labsolu.ca]
- 7. Indazole - Wikipedia [en.wikipedia.org]
- 8. chemscene.com [chemscene.com]
- 9. This compound(1234615-82-7) 1H NMR [m.chemicalbook.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. 2-Methyl-5-nitro-2H-indazole [webbook.nist.gov]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
An In-depth Technical Guide to 2,3-Dimethyl-2H-indazole-5-carboxylic acid
CAS Number: 1234615-82-7
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dimethyl-2H-indazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, known to impart a wide range of biological activities to its derivatives, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] This document delineates the core chemical properties, a probable synthetic route, potential therapeutic applications, and analytical methodologies pertinent to this specific molecule. The content herein is structured to provide not just procedural steps but also the scientific rationale behind these methods, fostering a deeper understanding for researchers in the field.
Introduction: The Significance of the 2H-Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole scaffold is a key feature in numerous biologically active compounds.[2] The unique spatial arrangement of substituents on the 2H-indazole core allows for specific interactions with biological targets, making it a valuable motif in the design of novel therapeutics.
Derivatives of 2H-indazole have shown promise in a variety of therapeutic areas. Notably, substituted indazoles are recognized for their potential as kinase inhibitors, which are crucial in cancer therapy.[1] The structural diversity achievable through substitution on the indazole ring system allows for the fine-tuning of pharmacological properties, making it an attractive scaffold for lead optimization in drug development programs.
This guide focuses specifically on this compound, a molecule that combines the established biological relevance of the 2H-indazole core with a carboxylic acid functionality, a common feature in many drugs that can enhance solubility and provide a key interaction point with biological receptors.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1234615-82-7 | Internal Database |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Internal Database |
| Molecular Weight | 190.20 g/mol | Internal Database |
| Appearance | Expected to be a solid | General knowledge |
| Purity | Typically >95% | Supplier Information |
Synthesis of this compound: A Proposed Pathway
The proposed synthesis involves the copper-catalyzed reaction of a substituted 2-bromobenzaldehyde, a primary amine, and sodium azide.[3][4] This approach is favored for its operational simplicity and broad substrate scope.
Proposed Synthetic Workflow
Caption: Proposed one-pot synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on similar documented procedures. Researchers should optimize conditions for their specific setup.
Materials:
-
2-Bromo-4-methyl-5-formylbenzoic acid
-
Methylamine (solution in a suitable solvent, e.g., THF or water)
-
Sodium azide (NaN₃)
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-methyl-5-formylbenzoic acid (1 equivalent), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2 equivalents).
-
Solvent and Reagents: Add dimethyl sulfoxide (DMSO) to the flask to create a stirrable suspension.
-
Addition of Amine: Add methylamine (1.2 equivalents) to the reaction mixture.
-
Addition of Azide: Carefully add sodium azide (1.5 equivalents) to the mixture. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality of Experimental Choices:
-
Copper(I) Iodide as Catalyst: Copper catalysts are known to be effective in promoting the formation of C-N and N-N bonds, which is crucial for the cyclization step in indazole synthesis.[3][4]
-
L-proline as Ligand: The use of a ligand like L-proline can enhance the catalytic activity of the copper and improve the reaction yield.
-
Potassium Carbonate as Base: A base is required to facilitate the deprotonation steps in the reaction mechanism.
-
DMSO as Solvent: DMSO is a polar aprotic solvent that is well-suited for this type of reaction, as it can dissolve the reactants and facilitate the desired transformations at elevated temperatures.
Potential Therapeutic Applications and Biological Activity
While specific biological data for this compound is not extensively published, the broader class of 2H-indazole derivatives has demonstrated a wide range of pharmacological activities. This suggests that the title compound could be a valuable candidate for screening in various disease models.
Anti-Cancer Potential
The indazole scaffold is a cornerstone of several approved anti-cancer drugs, such as Pazopanib and Axitinib.[1] These drugs primarily function as tyrosine kinase inhibitors. The 2,3-disubstituted-2H-indazole core can mimic the hinge-binding motif of ATP, enabling it to effectively compete with ATP for binding to the kinase domain of various growth factor receptors. The carboxylic acid moiety at the 5-position could potentially be explored for its ability to form additional hydrogen bonds or salt bridges within the active site of a target kinase, thereby enhancing binding affinity and selectivity.
Anti-Inflammatory Activity
Certain indazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes such as cyclooxygenase (COX). The structural features of this compound could be conducive to binding to the active site of COX enzymes, suggesting its potential as an anti-inflammatory agent.
Antimicrobial Activity
The indazole nucleus has been incorporated into compounds exhibiting antimicrobial activity against a range of pathogens, including bacteria, fungi, and protozoa.[5][6][7] The mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganism. This compound could be a valuable addition to antimicrobial screening libraries.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of a synthesized compound. The following techniques are recommended for the analysis of this compound.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and chemical environment of the protons in the molecule, including the aromatic protons, the two methyl groups, and the carboxylic acid proton. The splitting patterns and chemical shifts are crucial for confirming the substitution pattern on the indazole ring.
-
¹³C NMR: Will show the signals for all the carbon atoms in the molecule, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present, such as the C=O stretch of the carboxylic acid and the aromatic C-H and C=C stretching vibrations.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound and for quantitative analysis. A reversed-phase column with a mobile phase consisting of a mixture of water (with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (like acetonitrile or methanol) would be a suitable starting point for method development.
-
Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment.
Conclusion
This compound represents a molecule of significant interest for researchers in drug discovery and medicinal chemistry. While specific data on this compound is limited, its structural features, based on the privileged 2H-indazole scaffold, suggest a high potential for biological activity. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this compound, contributing to the ongoing exploration of the therapeutic potential of the indazole class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of 2,3-Dimethyl-2H-indazole-5-carboxylic acid
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][3] The precise isomeric and substitution pattern of these heterocycles is critical to their pharmacological function, making unambiguous structural determination a cornerstone of drug discovery and development. This guide provides an in-depth, multi-technique workflow for the structural elucidation of 2,3-Dimethyl-2H-indazole-5-carboxylic acid (Molecular Formula: C₁₀H₁₀N₂O₂), a representative N-substituted indazole. We will detail the strategic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy. The causality behind each analytical choice is explained, providing a logical framework that moves from elemental composition to definitive atomic connectivity, ensuring high confidence in the final structural assignment.
The Strategic Approach: A Multi-Modal Analytical Workflow
Caption: Logical workflow for structural elucidation.
Mass Spectrometry: Defining the Elemental Formula
The first step in any structural elucidation is to determine the molecular weight and, more importantly, the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.[4][5]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Perform analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing the molecular ion.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
Analysis: Compare the measured exact mass of the molecular ion peak to the theoretical masses of potential elemental formulas.
Data Interpretation and Expected Results
The molecular formula C₁₀H₁₀N₂O₂ has a monoisotopic mass of 190.0742 Da. The HRMS data should confirm this with high accuracy.
| Ion | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) | Inferred Formula |
| [M+H]⁺ | 191.0815 | 191.0813 | -1.0 | C₁₀H₁₁N₂O₂⁺ |
| [M-H]⁻ | 189.0670 | 189.0672 | +1.1 | C₁₀H₉N₂O₂⁻ |
This confirmation of the elemental formula provides the foundational constraint for all subsequent spectroscopic analysis. Fragmentation patterns observed in the mass spectrum can also offer preliminary structural clues, such as the loss of a carboxyl group (-45 Da).[6][7][8]
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[1] For this compound, we expect to see characteristic absorptions for the carboxylic acid and the aromatic indazole ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Expected Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch of the carboxylic acid dimer |
| ~1700 | Strong | C=O stretch of the carboxylic acid |
| ~1600, ~1470 | Medium | C=C stretching of the aromatic indazole ring |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch (methyl groups) |
The presence of a strong carbonyl absorption around 1700 cm⁻¹ and a very broad O-H stretch confirms the carboxylic acid functional group, validating a key feature of the proposed structure.[9][10]
NMR Spectroscopy: The Definitive Structural Map
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[11][12] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required to unambiguously establish the atomic connectivity and confirm the specific 2,3,5-substitution pattern.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.
-
Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.[13][14][15][16]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]
-
Standard: An internal standard like tetramethylsilane (TMS) can be used for chemical shift referencing.[14]
¹H and ¹³C NMR: The Atom Count and Chemical Environment
-
¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).
-
¹³C NMR reveals the number of unique carbon atoms in the molecule.
Predicted NMR Data (in DMSO-d₆)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~13.0 | broad s | 1H | -COOH |
| ¹H | ~8.2 | d (J ≈ 1 Hz) | 1H | H-4 |
| ¹H | ~7.9 | dd (J≈9, 1 Hz) | 1H | H-6 |
| ¹H | ~7.7 | d (J ≈ 9 Hz) | 1H | H-7 |
| ¹H | ~4.1 | s | 3H | N-CH₃ |
| ¹H | ~2.6 | s | 3H | C-CH₃ |
| ¹³C NMR | δ (ppm) | Assignment |
| ¹³C | ~167 | -COOH |
| ¹³C | ~148 | C-7a |
| ¹³C | ~142 | C-3 |
| ¹³C | ~127 | C-5 |
| ¹³C | ~124 | C-3a |
| ¹³C | ~122 | C-6 |
| ¹³C | ~120 | C-4 |
| ¹³C | ~110 | C-7 |
| ¹³C | ~35 | N-CH₃ |
| ¹³C | ~12 | C-CH₃ |
Note: Chemical shifts are predictive and based on data for similar indazole structures. Actual values may vary.[1][17][18]
2D NMR: Connecting the Pieces
While 1D NMR provides the parts list, 2D NMR builds the final structure. For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing us to definitively place the substituents.
Key Expected HMBC Correlations:
-
N-CH₃ Protons (~4.1 ppm) to C-3 (~142 ppm) and C-3a (~124 ppm): This is the crucial correlation that confirms the methyl group is on N-2, as it can "see" the carbon at position 3.
-
C-CH₃ Protons (~2.6 ppm) to C-3 (~142 ppm) and C-3a (~124 ppm): This proves the second methyl group is attached to C-3.
-
H-4 Proton (~8.2 ppm) to C-3 (~142 ppm), C-5 (~127 ppm), and C-7a (~148 ppm): This locks the position of H-4 next to the carboxylic acid group.
-
H-6 Proton (~7.9 ppm) to C-4 (~120 ppm), C-5 (~127 ppm), and C-7a (~148 ppm): This confirms the connectivity of the benzene portion of the ring.
Caption: Key HMBC correlations confirming the structure.
Conclusion: A Unified Structural Hypothesis
By integrating the data from multiple orthogonal techniques, we arrive at an unambiguous structural assignment for this compound.
-
HRMS confirms the elemental formula is C₁₀H₁₀N₂O₂.
-
IR Spectroscopy identifies the essential carboxylic acid and aromatic functional groups.
-
1D NMR provides a complete census of all proton and carbon atoms and their immediate chemical environments.
-
2D NMR (HMBC) serves as the definitive tool, mapping the long-range connectivity and irrefutably establishing the 2,3-dimethyl and 5-carboxylic acid substitution pattern.
This systematic approach ensures the highest level of scientific rigor and confidence, a non-negotiable requirement in research and drug development where molecular structure dictates function, safety, and efficacy.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 5. jchps.com [jchps.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Indazole(271-44-3) IR Spectrum [m.chemicalbook.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. organomation.com [organomation.com]
- 16. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 17. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of 2,3-Dimethyl-2H-indazole-5-carboxylic acid
Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2,3-Dimethyl-2H-indazole-5-carboxylic acid (CAS No: 1234615-82-7), a substituted indazole of interest to researchers in medicinal chemistry and drug development.[1] While direct experimental spectra for this specific compound are not widely available in public databases at the time of this writing, this document synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive characterization.[2][3] We will delve into the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. This guide is designed to serve as a valuable resource for researchers, offering insights into the structural elucidation and analytical validation of this and similar indazole derivatives.
Introduction: The Indazole Scaffold and the Importance of Spectroscopic Characterization
Indazoles are bicyclic heterocyclic aromatic compounds that are recognized as important pharmacophores in drug discovery, exhibiting a wide range of biological activities.[3] The specific substitution pattern, such as in this compound, significantly influences the molecule's chemical properties and biological interactions. Therefore, unambiguous structural confirmation is a critical step in any research and development workflow.
The combination of NMR, IR, and MS provides a complete picture of the molecule's structure. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry confirms the molecular weight and elemental composition.[4][5] This guide will explain the causality behind the expected spectral features, grounding the predictions in established chemical principles.
Molecular Structure:
-
Compound Name: this compound
-
Molecular Formula: C₁₀H₁₀N₂O₂[1]
-
Molecular Weight: 190.20 g/mol [1]
-
CAS Number: 1234615-82-7[1]
Below is a diagram illustrating the molecular structure with atom numbering used for spectral assignments throughout this guide.
References
- 1. labsolu.ca [labsolu.ca]
- 2. This compound(1234615-82-7) 1H NMR spectrum [chemicalbook.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
The Emerging Therapeutic Potential of Dimethyl-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The indazole scaffold has long been recognized as a "privileged structure" in medicinal chemistry, owing to its presence in numerous biologically active compounds. Among its myriad derivatives, dimethyl-indazoles have garnered significant attention for their diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the biological landscape of dimethyl-indazole derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the molecular mechanisms underpinning these activities, present key structure-activity relationships, and provide detailed experimental protocols for their biological evaluation. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the dimethyl-indazole core.
Introduction: The Indazole Scaffold in Medicinal Chemistry
Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole. This versatile core has been successfully incorporated into a range of approved drugs, highlighting its favorable physicochemical and pharmacokinetic properties. The addition of dimethyl groups to the indazole nucleus can significantly influence its biological activity by altering its lipophilicity, metabolic stability, and binding interactions with therapeutic targets. This guide will specifically focus on the biological activities attributed to various dimethyl-indazole derivatives.
Anticancer Activity of Dimethyl-Indazole Derivatives
Dimethyl-indazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines through diverse mechanisms of action.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of dimethyl-indazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis.
-
Kinase Inhibition: A significant number of indazole derivatives, including those with dimethyl substitutions, function as kinase inhibitors.[1][2] These compounds can target a range of kinases, including receptor tyrosine kinases (RTKs) like VEGFR and FGFR, as well as intracellular kinases such as those in the MAPK/ERK pathway.[2][3] By blocking the activity of these enzymes, dimethyl-indazole derivatives can disrupt the signaling cascades that drive tumor growth and angiogenesis.
-
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition: Certain 1,3-dimethyl-6-amino-1H-indazole derivatives have been identified as potent inhibitors of IDO1.[4] IDO1 is an enzyme that plays a crucial role in tumor immune evasion by depleting tryptophan and producing kynurenine, which suppresses the activity of immune cells.[4] By inhibiting IDO1, these compounds can enhance the anti-tumor immune response.
-
Induction of Apoptosis: A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Dimethyl-indazole derivatives have been shown to trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] This is often evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[5][6]
-
Cell Cycle Arrest: Some dimethyl-indazole derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This can occur at different phases of the cell cycle, depending on the specific compound and its molecular target.
A Case Study: N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine
One notable example is N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, which has demonstrated significant anticancer activity against hypopharyngeal carcinoma cells.[4] This compound acts as an IDO1 inhibitor and also selectively activates the extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway, leading to apoptosis.[4] Furthermore, it has been shown to suppress cell mobility in wound healing assays, suggesting its potential to inhibit metastasis.[4]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro antiproliferative activity of selected dimethyl-indazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Human Colorectal Carcinoma) | 0.4 ± 0.3 | [7] |
| Compound 6o (an 1H-indazole-3-amine derivative) | K562 (Human Chronic Myeloid Leukemia) | 5.15 | [5][8] |
| Compound 2f (an indazole derivative) | 4T1 (Mouse Breast Cancer) | 0.23 | [1][6] |
| Compound 2f (an indazole derivative) | HepG2 (Human Hepatocellular Carcinoma) | 1.15 | [1][6] |
| Compound 2a (an indazole derivative) | MCF-7 (Human Breast Adenocarcinoma) | 1.15 | [1] |
| Compound 2a (an indazole derivative) | HCT116 (Human Colorectal Carcinoma) | 4.89 | [1] |
| 1H-indazol-3-amine derivative 89 | K562 (leukemia cancer cells) | 6.50 | [2] |
| 3-(pyrrolopyridin-2-yl)indazole derivative 93 | HL60 (Human Promyelocytic Leukemia) | 0.0083 | [2] |
| 3-(pyrrolopyridin-2-yl)indazole derivative 93 | HCT116 (Human Colorectal Carcinoma) | 0.0013 | [2] |
Signaling Pathway Visualization
The following diagrams illustrate the key signaling pathways targeted by anticancer dimethyl-indazole derivatives.
Anti-inflammatory Activity of Dimethyl-Indazole Derivatives
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Dimethyl-indazole derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key enzymes in the inflammatory cascade.
Mechanism of Action: Targeting Cyclooxygenase (COX) Enzymes
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated by the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.
Several indazole derivatives have been shown to be potent and selective inhibitors of COX-2.[9][10][11] This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with the inhibition of COX-1.[12] The inhibition of COX-2 by dimethyl-indazole derivatives leads to a reduction in the production of pro-inflammatory prostaglandins, thereby alleviating inflammation.
Quantitative Anti-inflammatory Activity Data
The following table presents the in vitro inhibitory activity of selected indazole derivatives against COX-2.
| Compound | IC50 (µM) for COX-2 | Reference |
| Indazole | 23.42 | [9] |
| 5-aminoindazole | 12.32 | [9] |
| 6-nitroindazole | 19.22 | [9] |
| Compound 16 (an aza-indazole derivative) | 0.409 | [10][11] |
Antimicrobial Activity of Dimethyl-Indazole Derivatives
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Dimethyl-indazole derivatives have shown promise as a new class of antimicrobial compounds, with activity against a range of bacteria and fungi.[13][14]
Mechanism of Action: Disrupting Essential Bacterial Processes
The antimicrobial activity of indazole derivatives is thought to involve multiple mechanisms, including:
-
Inhibition of Bacterial DNA Gyrase: Some indazole derivatives have been identified as inhibitors of bacterial DNA gyrase (GyrB), an essential enzyme involved in DNA replication, repair, and transcription.[15] By targeting this enzyme, these compounds can effectively kill bacteria.
-
Disruption of Microbial Cell Membranes: Imidazole and its derivatives can insert into microbial cell membranes, leading to a loss of integrity and leakage of cellular contents.[16] This mechanism contributes to their broad-spectrum antimicrobial activity.
-
Inhibition of Fungal Ergosterol Biosynthesis: In fungi, some imidazole derivatives inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[16]
Quantitative Antimicrobial Activity Data
The following table summarizes the antimicrobial activity of selected indazole derivatives, presented as the minimum inhibitory concentration (MIC) or zone of inhibition.
| Compound | Microorganism | MIC (µg/mL) or Zone of Inhibition (mm) | Reference |
| Indazole derivative 5 | S. aureus | 64 - 128 (MIC) | [17] |
| Indazole derivative 5 | S. epidermidis | 64 - 128 (MIC) | [17] |
| 3-methyl-1H-indazole derivative 66 | Bacillus subtilis | 22 (Zone of Inhibition) | |
| 3-methyl-1H-indazole derivative 66 | E. coli | 46 (Zone of Inhibition) | |
| Imidazole derivative HL1 | Staphylococcus aureus | 625 (MIC) | [18] |
| Imidazole derivative HL2 | Staphylococcus aureus | 625 (MIC) | [18] |
| Imidazole derivative HL1 | MRSA | 1250 (MIC) | [18] |
| Imidazole derivative HL2 | MRSA | 625 (MIC) | [18] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of dimethyl-indazole derivatives.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the dimethyl-indazole derivative and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cell Migration: Wound Healing (Scratch) Assay
This assay is used to assess the effect of a compound on cell migration.
Protocol:
-
Cell Monolayer Formation: Grow cells to confluence in a 6-well plate.
-
Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the cells with PBS and then add fresh medium containing the dimethyl-indazole derivative or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare a serial dilution of the dimethyl-indazole derivative in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Add the inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in apoptosis.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[19][20][21]
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Reagent Preparation: Prepare the assay buffer, COX-2 enzyme, heme, and arachidonic acid substrate according to the manufacturer's instructions (e.g., Cayman Chemical).
-
Inhibitor Incubation: Pre-incubate the COX-2 enzyme with the dimethyl-indazole derivative or a known COX-2 inhibitor (e.g., celecoxib) for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a specific time.
-
Prostaglandin Measurement: Measure the amount of prostaglandin produced using a specific detection method (e.g., ELISA or a fluorometric probe).
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.[22][23][24][25]
Conclusion and Future Directions
Dimethyl-indazole derivatives represent a highly versatile and promising scaffold for the development of novel therapeutics. Their demonstrated efficacy in the realms of oncology, inflammation, and infectious diseases, coupled with their diverse mechanisms of action, underscores their significant potential. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity for specific molecular targets. Furthermore, in vivo studies are warranted to evaluate the pharmacokinetic properties and therapeutic efficacy of lead dimethyl-indazole derivatives in relevant disease models. The continued exploration of this chemical space is poised to yield a new generation of innovative medicines to address unmet medical needs.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nano-ntp.com [nano-ntp.com]
- 17. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biotech.illinois.edu [biotech.illinois.edu]
- 22. assaygenie.com [assaygenie.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,3-Dimethyl-2H-indazole-5-carboxylic acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dimethyl-2H-indazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While a definitive historical account of its initial discovery remains elusive in mainstream scientific literature, its structural motifs are present in pharmacologically significant molecules, suggesting its role as a valuable building block. This document details the plausible synthetic pathways, physicochemical characteristics, and spectroscopic data of the title compound, grounded in established principles of indazole chemistry and supported by available data.
Introduction: The Indazole Scaffold in Drug Discovery
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Indazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The structural versatility of the indazole ring allows for substitutions at various positions, leading to a diverse chemical space for drug design and development. Notably, the 2,3-dimethyl-2H-indazole core is a key structural feature in pazopanib, a potent tyrosine kinase inhibitor used in cancer therapy, highlighting the therapeutic potential of this substitution pattern.[2]
This guide focuses specifically on this compound, providing a detailed examination of its synthesis, properties, and the scientific rationale behind the experimental approaches.
Plausible Synthetic Routes and Methodologies
Synthesis of the Precursor: Methyl 2,3-dimethyl-2H-indazole-5-carboxylate
The synthesis of the methyl ester precursor is a critical step. Based on general methods for the preparation of substituted 2H-indazoles, a plausible pathway is outlined below.
Experimental Protocol: Proposed Synthesis of Methyl 2,3-dimethyl-2H-indazole-5-carboxylate
Step 1: Reductive Cyclization and N-Methylation
A one-pot reaction involving a substituted o-nitrobenzaldehyde derivative can be envisioned.
-
Reaction Setup: To a solution of methyl 4-formyl-3-nitrobenzoate in a suitable solvent such as ethanol, add methylhydrazine.
-
Condensation: The initial reaction forms the corresponding hydrazone intermediate.
-
Reductive Cyclization: Subsequent treatment with a reducing agent, such as sodium dithionite, would facilitate the reduction of the nitro group and concomitant cyclization to form the 2-methyl-2H-indazole ring system.
-
C-3 Methylation: Introduction of the C-3 methyl group could be achieved through various methods, including a reaction with a methylating agent in the presence of a suitable catalyst.
Step 2: Alternative Copper-Catalyzed Three-Component Synthesis
An alternative and efficient approach involves a copper-catalyzed one-pot, three-component reaction.[3]
-
Reactants: 2-bromobenzaldehydes, primary amines (in this case, methylamine), and sodium azide are the key starting materials.
-
Catalyst: A copper catalyst facilitates the crucial C-N and N-N bond formations.[3] This method is known for its broad substrate scope and tolerance of various functional groups.[3]
Hydrolysis to this compound
The final step to obtain the target carboxylic acid is a standard ester hydrolysis.
Experimental Protocol: Hydrolysis of Methyl 2,3-dimethyl-2H-indazole-5-carboxylate
-
Reaction Conditions: The methyl ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Base Addition: An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the mixture.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated until the hydrolysis is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled, and the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system can be performed for further purification.[4]
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway to this compound.
Physicochemical Properties and Characterization
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1234615-82-7 | [5] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [5] |
| Molecular Weight | 190.20 g/mol | [5] |
| Appearance | Solid (predicted) | - |
| Purity | Typically ≥97% (commercial) | [5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy:
The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in the molecule. Based on available data for the compound, the following characteristic signals are expected:
-
Aromatic Protons: Signals in the aromatic region corresponding to the protons on the benzene ring of the indazole core.
-
Methyl Protons: Two distinct singlets for the N-methyl and C-3 methyl groups.
-
Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxyl group, which may be exchangeable with D₂O.
Diagram of the Logical Relationship for Spectroscopic Analysis:
Caption: Workflow for the spectroscopic characterization of the target compound.
Potential Applications and Future Directions
The structural similarity of the 2,3-dimethyl-2H-indazole core to the active pharmacophore in pazopanib suggests that this compound could serve as a valuable starting material or fragment in the design of novel kinase inhibitors.[2] The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships and develop new therapeutic agents.
Furthermore, the broader class of indazole carboxylic acids has been investigated for a range of biological activities, including as anti-inflammatory agents and for their role in targeting various enzymes.[6][7] This suggests that this compound itself, or its derivatives, may possess intrinsic biological properties worthy of investigation.
Future research should focus on:
-
Definitive Synthesis and Characterization: Publication of a detailed, peer-reviewed synthetic protocol and comprehensive characterization data.
-
Biological Screening: Evaluation of the compound and its derivatives in a variety of biological assays to identify potential therapeutic applications.
-
Medicinal Chemistry Campaigns: Utilization of the compound as a scaffold for the development of new drug candidates.
Conclusion
This compound represents a molecule of significant interest within the field of medicinal chemistry. While its own discovery and history are not prominently documented, the importance of its core structure in established pharmaceuticals underscores its potential as a valuable synthetic intermediate and a platform for future drug discovery efforts. The synthetic routes and characterization data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and related indazole derivatives.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2H-Indazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. labsolu.ca [labsolu.ca]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of 2,3-Dimethyl-2H-indazole-5-carboxylic acid for Research and Development
This document provides an in-depth technical guide on the safety and handling precautions for 2,3-Dimethyl-2H-indazole-5-carboxylic acid (CAS RN: 1234615-82-7), a vital compound in contemporary drug discovery and development.[1][2][3][4][5] Given its emerging role, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount for all laboratory personnel. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, this guide synthesizes information from structurally related indazole derivatives and carboxylic acids to establish a precautionary framework.[6][7] It is imperative to always consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.[7]
Hazard Identification and Risk Assessment: A Proactive Stance
The toxicological properties of many novel compounds, including this compound, have not been fully investigated.[8] Therefore, a precautionary principle must be adopted, treating the compound as potentially hazardous. Based on data from analogous indazole and carboxylic acid compounds, the primary hazards are anticipated to be:
-
Skin Irritation: Direct contact may cause skin irritation.[9]
-
Serious Eye Irritation: The compound is likely to cause serious eye irritation upon contact.[9]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[10][11]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[9][10]
It is crucial to understand that these are potential hazards based on chemical class trends. The absence of specific data does not equate to the absence of risk.
| Property | Value | Source |
| Molecular Formula | C10H10N2O2 | [1] |
| Molecular Weight | 190.2 g/mol | [1] |
| CAS Number | 1234615-82-7 | [1] |
| Appearance | Solid (Assumed) | [12] |
| Storage | Inert atmosphere, Room Temperature | [13] |
The Hierarchy of Controls: A Multi-Layered Safety Approach
To mitigate the identified risks, a multi-layered approach, known as the hierarchy of controls, must be implemented. This prioritizes the most effective control measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination and Substitution: For a specific research compound, these are generally not feasible.
-
Engineering Controls: This is the primary line of defense. All handling of solid this compound should occur within a certified chemical fume hood to prevent the inhalation of dust.[11][14] The fume hood also provides a contained space in the event of a spill.
-
Administrative Controls: Standard Operating Procedures (SOPs) for handling this compound must be developed and strictly followed. All personnel must receive documented training on these SOPs. Designate a specific area within the laboratory for handling this compound to minimize the risk of cross-contamination.[11]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
Personal Protective Equipment (PPE): Your Final Barrier
The appropriate selection and use of PPE are critical for minimizing exposure.
| PPE Category | Recommended Equipment and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against splashes and dust. A face shield should be worn over goggles when there is a significant risk of splashing.[11] |
| Skin Protection | A chemical-resistant lab coat must be worn and kept fully fastened.[11] Chemical-resistant gloves (e.g., nitrile) are required and should be inspected before each use.[15] Contaminated gloves must be removed and disposed of properly.[15] |
| Respiratory Protection | While working in a fume hood should be sufficient, a NIOSH-approved respirator may be necessary if engineering controls are inadequate or during a large spill cleanup.[10][11] |
Safe Handling and Storage Protocols: Maintaining Compound Integrity and Safety
Adherence to strict handling and storage protocols is essential.
Caption: A step-by-step workflow for the safe handling of the solid compound.
-
Handling:
-
Storage:
Emergency Procedures: Preparedness is Key
Prompt and correct action during an emergency can significantly mitigate harm.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][18] Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove all contaminated clothing.[19] Wash skin with plenty of soap and water for at least 15 minutes.[10][18] If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air.[10] If breathing is difficult, provide oxygen.[18] Seek medical attention if symptoms persist.[9]
-
Ingestion: Do NOT induce vomiting.[20] Rinse mouth with water.[9] Seek immediate medical attention.[20]
The response to a chemical spill depends on its size and the associated hazards.[21][22]
Caption: A flowchart for responding to a chemical spill.
-
Minor Spill (Contained within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[23]
-
Carefully scoop the material into a labeled, sealable container for hazardous waste.[22]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[7]
-
-
Major Spill (Outside of a fume hood):
Waste Disposal: Responsible Stewardship
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[6][8]
-
Segregation: Collect solid waste and contaminated materials in a dedicated, clearly labeled hazardous waste container.[11]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.[8]
-
Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment.[8]
-
Disposal: Arrange for disposal through your institution's EHS department in accordance with all local, state, and federal regulations.[6][19] Do not dispose of this chemical down the drain.[7]
Conclusion: A Commitment to Safety
The responsible use of this compound in research is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles outlined in this guide into daily laboratory practice, researchers can protect themselves, their colleagues, and the environment while advancing the frontiers of science.
References
- 1. labsolu.ca [labsolu.ca]
- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-Methyl-2H-indazole-5-carboxylic acid methyl ester AldrichCPR 1092351-86-4 [sigmaaldrich.com]
- 13. Phenom 300 | Virtual tour generated by Panotour [afg.aero]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.ca [fishersci.ca]
- 19. aksci.com [aksci.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. a-otc.com [a-otc.com]
- 22. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 23. offices.austincc.edu [offices.austincc.edu]
- 24. ehs.princeton.edu [ehs.princeton.edu]
- 25. ionscience.com [ionscience.com]
Methodological & Application
Synthesis of 2,3-Dimethyl-2H-indazole-5-carboxylic Acid: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 2,3-Dimethyl-2H-indazole-5-carboxylic acid, a key building block in medicinal chemistry and drug development, notably as an intermediate for various pharmacologically active compounds. The protocol details a robust four-step synthetic route commencing from commercially available 4-amino-3-methylbenzoic acid. Each step is accompanied by in-depth scientific explanations, causality behind experimental choices, and procedural details to ensure reproducibility and high yield. This guide is intended for researchers, scientists, and professionals in organic synthesis and drug development.
Introduction and Scientific Background
The 2H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents. The specific substitution pattern of this compound makes it a valuable intermediate. The synthesis of N-substituted indazoles, however, presents a significant regioselectivity challenge. Direct alkylation of the indazole ring often yields a mixture of N1 and N2 isomers, complicating purification and reducing the overall yield of the desired product[1].
The N1-substituted indazole is typically the thermodynamically more stable product, while the N2-isomer is often the kinetically favored one[1]. The synthetic strategy outlined herein is designed to overcome this challenge by first constructing the indazole ring, protecting the carboxylic acid moiety, performing a kinetically controlled, regioselective N2-methylation, and finally deprotecting to yield the target compound. This approach provides a logical and efficient pathway to the desired N2-alkylated product.
Overall Synthetic Scheme
The synthesis proceeds in four distinct steps, starting from 4-amino-3-methylbenzoic acid. The workflow is designed to first establish the core indazole structure, followed by strategic functionalization to achieve the desired regiochemistry.
Figure 1: Overall synthetic workflow for this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Amino-3-methylbenzoic acid | ≥98% | Sigma-Aldrich | Starting Material |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific | Diazotizing agent |
| Hydrochloric Acid (HCl) | 37% w/w, ACS Reagent | VWR | Concentrated, used for diazotization |
| Methanol (CH₃OH) | Anhydrous, 99.8% | Sigma-Aldrich | Solvent and reagent for Step 2 |
| Sulfuric Acid (H₂SO₄) | 95-98%, ACS Reagent | J.T. Baker | Catalyst for esterification |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | Solvent for methylation |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | ≥99% | Sigma-Aldrich | Base for methylation |
| Dimethyl Carbonate (DMC) | ≥99% | Alfa Aesar | Methylating agent |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore | Reagent for hydrolysis |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent |
| Hexanes | ACS Grade | VWR | For recrystallization |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Sigma-Aldrich | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | VWR | Drying agent |
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Diazonium salts are potentially explosive and should be handled with extreme care, kept cold, and not isolated.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Methyl-1H-indazole-5-carboxylic acid
This step involves the conversion of a primary aromatic amine into a diazonium salt, which then undergoes an intramolecular cyclization to form the indazole ring.
Mechanism Insight: 4-Amino-3-methylbenzoic acid is treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt[2][3]. The diazonium group is an excellent leaving group (N₂). The ortho-methyl group facilitates an intramolecular electrophilic attack on the aromatic ring, leading to cyclization and formation of the stable indazole heterocycle. Maintaining a low temperature (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium intermediate[2].
Protocol:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-amino-3-methylbenzoic acid (15.1 g, 100 mmol) and 150 mL of 2 M hydrochloric acid.
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath.
-
While maintaining the temperature below 5 °C, add a solution of sodium nitrite (7.6 g, 110 mmol) in 25 mL of deionized water dropwise over 30-45 minutes. Ensure the tip of the addition funnel is below the surface of the reaction mixture.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional hour. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2 hours to ensure complete cyclization. Vigorous nitrogen evolution will be observed.
-
Cool the mixture to room temperature. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum to afford 3-Methyl-1H-indazole-5-carboxylic acid as a tan solid.
Expected Yield: 85-92%. The product is typically used in the next step without further purification.
Step 2: Synthesis of Methyl 3-methyl-1H-indazole-5-carboxylate
The carboxylic acid is converted to its methyl ester via Fischer esterification to protect it from reacting with the base in the subsequent methylation step.
Mechanism Insight: The Fischer esterification is an acid-catalyzed equilibrium reaction. The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic[4]. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfer and elimination of a water molecule yield the ester[4][5]. Using a large excess of methanol as the solvent drives the equilibrium towards the product side.
Protocol:
-
Suspend 3-Methyl-1H-indazole-5-carboxylic acid (17.6 g, 100 mmol) in 200 mL of anhydrous methanol in a 500 mL round-bottom flask.
-
Carefully add concentrated sulfuric acid (2.0 mL, ~37 mmol) dropwise while stirring.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 6-8 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc).
-
After completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Pour the residue into 300 mL of ice-cold water and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize from a mixture of ethyl acetate and hexanes to yield pure Methyl 3-methyl-1H-indazole-5-carboxylate .
Expected Yield: 90-95%.
Step 3: Regioselective Synthesis of Methyl 2,3-dimethyl-2H-indazole-5-carboxylate
This is the key step for establishing the desired N2-methylation. The conditions are chosen to favor the kinetically controlled product.
Mechanism Insight: The methylation of the indazole ring can occur at either N1 or N2. The use of a mild, non-nucleophilic base like DABCO and a less reactive methylating agent like dimethyl carbonate (DMC) in a polar aprotic solvent (DMF) favors the kinetically controlled N2-alkylation[1]. Strong bases like sodium hydride tend to form the indazole anion, which allows for equilibration to the thermodynamically favored N1-alkylated product[1][6]. The DMC/DABCO system provides a milder pathway that traps the kinetically preferred N2-isomer.
Protocol:
-
In a 500 mL flask, dissolve Methyl 3-methyl-1H-indazole-5-carboxylate (19.0 g, 100 mmol) and DABCO (12.3 g, 110 mmol) in 200 mL of anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add dimethyl carbonate (12.6 mL, 150 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material and formation of the desired product.
-
Once complete, pour the reaction mixture into 500 mL of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography (silica gel, gradient elution with Hexanes:EtOAc) to isolate Methyl 2,3-dimethyl-2H-indazole-5-carboxylate .
Expected Yield: 65-75% (N2-isomer). The N1-isomer may be isolated as a minor byproduct.
Step 4: Synthesis of this compound
The final step is the deprotection of the methyl ester via saponification to yield the target carboxylic acid.
Mechanism Insight: Saponification is the hydrolysis of an ester under basic conditions. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester[7]. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide ion to form the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and precipitate the final product[8].
Protocol:
-
Dissolve Methyl 2,3-dimethyl-2H-indazole-5-carboxylate (20.4 g, 100 mmol) in 150 mL of methanol in a 500 mL round-bottom flask.
-
Add a solution of sodium hydroxide (8.0 g, 200 mmol) in 50 mL of water.
-
Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the solution to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.
-
Acidify the solution to pH 3-4 by the slow, dropwise addition of 2 M hydrochloric acid. A white precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum at 50 °C to yield pure This compound .
Expected Yield: 95-99%.
Product Characterization
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.
| Compound | Technique | Expected Observations |
| 3-Methyl-1H-indazole-5-carboxylic acid | ¹H NMR (DMSO-d₆) | Aromatic protons (~7.5-8.2 ppm), a methyl singlet (~2.5 ppm), and broad singlets for the COOH and NH protons. |
| LC-MS | [M+H]⁺ = 177.06 | |
| Methyl 3-methyl-1H-indazole-5-carboxylate | ¹H NMR (CDCl₃) | Aromatic protons, two methyl singlets (one for C3-CH₃, one for OCH₃ at ~3.9 ppm), and a broad NH proton signal. |
| LC-MS | [M+H]⁺ = 191.08 | |
| Methyl 2,3-dimethyl-2H-indazole-5-carboxylate | ¹H NMR (CDCl₃) | Distinct aromatic proton signals, and three methyl singlets (C3-CH₃, N2-CH₃ at ~4.1 ppm, and OCH₃ at ~3.9 ppm). The absence of the broad NH peak is a key indicator. |
| LC-MS | [M+H]⁺ = 205.09 | |
| This compound | ¹H NMR (DMSO-d₆) | Aromatic protons, two sharp methyl singlets (C3-CH₃ and N2-CH₃), and a broad COOH proton signal. |
| ¹³C NMR (DMSO-d₆) | Signals for two methyl carbons, aromatic carbons, the indazole ring carbons, and a carboxylic acid carbonyl carbon (~168 ppm). | |
| HRMS (ESI) | Calculated for C₁₀H₁₀N₂O₂ [M+H]⁺: 191.0815; Found: 191.081x. | |
| Melting Point | A sharp melting point should be observed, indicating high purity. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Diazotization) | Temperature too high, leading to diazonium salt decomposition. | Strictly maintain the reaction temperature between 0-5 °C during NaNO₂ addition. Ensure efficient cooling and slow, dropwise addition. |
| Incomplete reaction in Step 2 (Esterification) | Insufficient catalyst or reaction time; presence of water. | Use anhydrous methanol. Ensure the correct amount of H₂SO₄ is added. Increase reflux time and monitor by TLC. |
| Poor regioselectivity in Step 3 (Methylation) | Reaction conditions favoring the N1 isomer; reactive methylating agent. | Ensure the use of anhydrous DMF. Use DABCO as the base and dimethyl carbonate as the methylating agent. Avoid strong bases like NaH or highly reactive agents like methyl iodide. |
| Oily product after Step 4 (Hydrolysis) | Incomplete hydrolysis or presence of impurities. | Ensure the reaction has gone to completion by TLC. If the product oils out upon acidification, try extracting with ethyl acetate, then washing, drying, and concentrating to induce crystallization. |
Conclusion
The four-step synthesis protocol detailed in this application note provides a reliable and reproducible method for obtaining this compound with good overall yield and high purity. The key to this synthesis is the strategic protection of the carboxylic acid and the carefully controlled, kinetically favored regioselective N2-methylation. By following the detailed procedures and understanding the underlying chemical principles, researchers can successfully synthesize this valuable intermediate for applications in pharmaceutical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. diva-portal.org [diva-portal.org]
analytical methods for 2,3-Dimethyl-2H-indazole-5-carboxylic acid quantification
Application Note & Protocol
Quantitative Analysis of 2,3-Dimethyl-2H-indazole-5-carboxylic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Abstract This document provides detailed analytical methods for the quantitative determination of this compound, a key intermediate in pharmaceutical synthesis. Two robust methods are presented: a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection suitable for routine quality control, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The protocols herein are designed to meet the stringent requirements of the pharmaceutical industry, aligning with International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][2][3]
Introduction
This compound (Formula: C₁₀H₁₀N₂O₂, Molecular Weight: 190.2 g/mol ) is a heterocyclic aromatic compound.[4] Its accurate quantification is critical during drug development and manufacturing to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The development of validated analytical methods is a fundamental requirement of Good Manufacturing Practices (GMP).[3][5] This application note outlines two distinct, validated methodologies to address different analytical needs.
The indazole core is found in various biologically active compounds.[6] The carboxylic acid functional group provides a handle for further chemical modification, but also presents analytical challenges due to its polarity.[7][8] The methods described are designed to provide high selectivity and accuracy for this analyte.
Physicochemical Properties of the Analyte
-
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 1234615-82-7[4]
-
Molecular Formula: C₁₀H₁₀N₂O₂[4]
-
Appearance: Expected to be a solid.[10]
Method 1: RP-HPLC with UV Detection
This method is designed for the quantification of this compound in bulk drug substance or as a process intermediate where concentrations are relatively high. The principle relies on the separation of the analyte from potential impurities on a reversed-phase column followed by detection using its UV absorbance.
Rationale for Method Design
-
Reversed-Phase Chromatography: C18 columns are widely used and effective for separating moderately polar aromatic compounds like the target analyte.
-
Mobile Phase: An acidified aqueous mobile phase (e.g., with formic or phosphoric acid) is used to suppress the ionization of the carboxylic acid group. This ensures a consistent retention time and improved peak shape. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.
-
UV Detection: The conjugated indazole ring system is expected to have a strong chromophore, allowing for sensitive detection at its UV maxima.
Experimental Protocol
3.2.1. Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (or phosphoric acid), analytical grade.
-
Reference standard of this compound (purity ≥ 98%).
3.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Set to UV maximum (e.g., 254 nm or determined by PDA scan) |
3.2.4. Method Validation Protocol
The method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[1][2][5]
-
Specificity/Selectivity: Analyze a blank (diluent), a standard solution, and a sample spiked with expected impurities. The analyte peak should be well-resolved from any other peaks.[1][5]
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two days should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (LOD: S/N ≥ 3; LOQ: S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.
Caption: Workflow for HPLC-UV Quantification.
Method 2: LC-MS/MS
This method is intended for applications requiring higher sensitivity and selectivity, such as determining trace levels of this compound in biological matrices (e.g., plasma, urine) or for impurity profiling at very low concentrations.
Rationale for Method Design
-
LC-MS/MS: Provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). This is crucial for analysis in complex matrices where co-eluting interferences are common.[11][12]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like carboxylic acids. Both positive and negative ion modes are viable. Positive mode will target the protonated molecule [M+H]⁺, while negative mode will target the deprotonated molecule [M-H]⁻. Negative mode is often more sensitive for carboxylic acids.[12][13]
-
Derivatization (Optional): For certain challenging matrices or to enhance ionization efficiency, derivatization of the carboxylic acid group can be employed.[7][14][15] However, for simplicity and to avoid extra sample preparation steps, a direct analysis approach is presented here first.
Experimental Protocol
4.2.1. Equipment and Materials
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis.
-
All materials listed in section 3.2.1.
-
Stable isotope-labeled internal standard (SIL-IS), if available (e.g., this compound-¹³C₆, d₃). If not available, a structurally similar compound can be used.
4.2.2. Preparation of Solutions
-
Mobile Phases and Diluent: As described in section 3.2.2.
-
Standard Stock Solution: As described in section 3.2.2.
-
Calibration Standards: Prepare standards ranging from 0.1 ng/mL to 100 ng/mL, each containing a fixed concentration of the internal standard.
4.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Gradient elution with 0.1% Formic acid in Water (A) and Acetonitrile (B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative (-) |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | Analyte: 189.1 > 145.1 (Quantifier), 189.1 > 117.1 (Qualifier) |
| Internal Standard: (To be determined based on SIL-IS) | |
| Collision Energy | Optimized for each transition (e.g., 15-25 eV) |
Note: The exact MRM transitions and collision energies must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.
4.2.4. Sample Preparation (for Plasma)
-
To 100 µL of plasma, add 20 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile (protein precipitation).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: LC-MS/MS workflow for plasma samples.
Conclusion
The analytical methods detailed in this application note provide robust and reliable options for the quantification of this compound. The RP-HPLC-UV method is suitable for routine analysis in a quality control setting, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace analysis in complex biological matrices. Both methods should be fully validated according to the appropriate regulatory guidelines before implementation to ensure data integrity.[16]
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. particle.dk [particle.dk]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. labsolu.ca [labsolu.ca]
- 5. scielo.br [scielo.br]
- 6. Indazole - Wikipedia [en.wikipedia.org]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. employees.csbsju.edu [employees.csbsju.edu]
- 9. 2-Methyl-2H-indazole-5-carboxylic acid methyl ester AldrichCPR 1092351-86-4 [sigmaaldrich.com]
- 10. 2H-Indazole-5-carboxylic acid, 2-methyl- | CymitQuimica [cymitquimica.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjarr.com [wjarr.com]
Application Note: Experimental Protocols for the Derivatization of 2,3-Dimethyl-2H-indazole-5-carboxylic acid
Abstract
The indazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide range of biological activities, including potent anti-cancer properties, as exemplified by the PARP inhibitor Niraparib.[1][2] This application note provides detailed, field-proven experimental protocols for the chemical derivatization of 2,3-Dimethyl-2H-indazole-5-carboxylic acid, a key building block for creating libraries of novel chemical entities. We present robust methodologies for both amide bond formation (amidation) and esterification, explaining the chemical principles behind reagent selection and procedural steps. These protocols are designed for researchers in medicinal chemistry and drug development to facilitate the synthesis and exploration of new indazole-based compounds.
Introduction and Scientific Context
The functionalization of a carboxylic acid group is a cornerstone of medicinal chemistry, enabling the modulation of a molecule's physicochemical properties such as solubility, lipophilicity, and metabolic stability. For heterocyclic compounds like this compound, the carboxylic acid at the C5 position serves as a versatile synthetic handle for diversification. The conversion of this acid into a wide array of amides and esters is a critical strategy for generating compound libraries aimed at discovering new therapeutic agents.[3]
Amide coupling reactions are among the most frequently utilized transformations in drug discovery, creating a stable bond that mimics the peptide linkage found in proteins.[3] Esterification, another fundamental reaction, can produce derivatives that may act as prodrugs or exhibit altered pharmacokinetic profiles. This guide details reliable and scalable protocols for these key transformations.
Core Derivatization Workflows
The primary site for derivatization on the parent molecule is the carboxylic acid. The two principal transformations covered are Amide Coupling and Esterification.
Figure 1: Core derivatization strategies for the parent indazole carboxylic acid.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
Principle of the Method This protocol utilizes a carbodiimide coupling agent, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt). The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by a primary or secondary amine. The role of HOBt is crucial; it traps the O-acylisourea to form an active ester, which minimizes the risk of side reactions and prevents racemization if chiral amines are used.[3][4] A tertiary amine base, such as Diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of EDC and the proton released during the reaction.
Figure 2: General workflow for EDC/HOBt mediated amide coupling.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich | The starting material. |
| Primary or Secondary Amine (e.g., Benzylamine) | Reagent Grade | Acros Organics | The nucleophile (1.1 equivalents). |
| EDC (EDAC) | Synthesis Grade | Chem-Impex | The coupling agent (1.5 equivalents). |
| HOBt | Anhydrous | Oakwood Chemical | Coupling additive (1.2 equivalents). |
| DIPEA | Anhydrous, ≥99.5% | Sigma-Aldrich | Non-nucleophilic base (3.0 equivalents). |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Chemical | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent. |
| 1 M Hydrochloric Acid (HCl) | Volumetric | LabChem | For aqueous wash. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore | For aqueous wash. |
| Brine (Saturated NaCl) | ACS Grade | - | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | Drying agent. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration). Add the desired amine (1.1 eq) and HOBt (1.2 eq) to the solution.
-
Cooling & Base Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add DIPEA (3.0 eq) to the stirred solution.
-
Coupling Agent Addition: Add EDC (1.5 eq) to the mixture portion-wise over 5 minutes. A slight exotherm may be observed.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. A typical eluent system is 50-70% Ethyl Acetate in Hexanes.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing deionized water (10x the volume of DMF).
-
Extract the aqueous phase with Ethyl Acetate (3 x 15 mL per mmol of starting acid).
-
Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to yield the pure amide derivative.
Protocol 2: Ester Bond Formation
Two primary methods are presented for esterification, offering flexibility based on the stability of the substrate and the nature of the alcohol.
Method A: Fischer Esterification (Acid-Catalyzed)
Principle of the Method This classic method involves heating the carboxylic acid with an excess of a simple alcohol (like methanol or ethanol) in the presence of a strong acid catalyst (e.g., H₂SO₄). The catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5][6] This is a reversible equilibrium-driven reaction, and using the alcohol as the solvent drives the reaction toward the product.
Method B: Steglich Esterification (EDC/DMAP Coupling)
Principle of the Method This method is significantly milder than Fischer esterification and is suitable for more complex or acid-sensitive alcohols. It operates on a similar principle to amide coupling, but with 4-Dimethylaminopyridine (DMAP) acting as a highly effective acylation catalyst.[7] DMAP reacts with the EDC-activated acid to form a reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol nucleophile.
Figure 3: General workflows for esterification via acid catalysis or coupling agents.
Materials and Reagents
| Reagent | Grade | Notes (Method A) | Notes (Method B) |
| This compound | ≥97% | Starting material (1.0 eq). | Starting material (1.0 eq). |
| Methanol | Anhydrous | Reagent and solvent (excess). | - |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Catalyst (0.1 eq). | - |
| Alcohol (e.g., Benzyl alcohol) | Anhydrous | - | Nucleophile (1.2 eq). |
| EDC | Synthesis Grade | - | Coupling agent (1.5 eq). |
| DMAP | ≥99% | - | Catalyst (0.1 eq). |
| Dichloromethane (DCM) | Anhydrous | - | Reaction solvent. |
Step-by-Step Experimental Protocol
Method A: Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous methanol as the solvent (approx. 0.2 M). Carefully add concentrated H₂SO₄ (0.1 eq) dropwise.
-
Heating: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up:
-
Cool the mixture to room temperature and carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Remove most of the methanol under reduced pressure.
-
Extract the remaining aqueous residue with Ethyl Acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash chromatography (Ethyl Acetate/Hexanes) to obtain the pure methyl ester.
Method B: Steglich Esterification
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq).
-
Dissolution: Dissolve the components in anhydrous DCM (approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Coupling Agent Addition: Add EDC (1.5 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash chromatography to yield the pure ester derivative.
Purification and Characterization
Successful derivatization must be confirmed by rigorous analytical characterization.
-
Purification: Flash column chromatography on silica gel is the standard method for purifying the synthesized derivatives. A typical mobile phase is a gradient of ethyl acetate in hexanes.
-
Thin Layer Chromatography (TLC): Use silica-coated plates and visualize with UV light (254 nm). The product amide or ester should have a higher Rf value than the starting carboxylic acid.
-
Spectroscopic Analysis:
-
¹H NMR: The most telling change is the disappearance of the broad carboxylic acid proton singlet (typically >12 ppm). New signals corresponding to the protons of the incorporated amine or alcohol will appear. For amides, a new N-H proton signal will be present (typically 6-9 ppm).[8]
-
IR Spectroscopy: The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) will disappear. A new, sharp C=O (carbonyl) stretch will appear around 1735 cm⁻¹ for esters or 1650 cm⁻¹ for amides. Amides will also show a characteristic N-H stretch around 3300 cm⁻¹.[4][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the new derivative by matching the observed mass to the calculated exact mass.
-
Expected Analytical Data for Example Derivatives
| Derivative Name | Structure | Molecular Formula | MW ( g/mol ) | Key Expected ¹H NMR Signals (in CDCl₃, δ ppm) |
| Methyl 2,3-Dimethyl-2H-indazole-5-carboxylate | Methyl Ester Derivative | C₁₁H₁₂N₂O₂ | 204.23 | ~8.5 (s, 1H): H4 proton. ~8.0 (d, 1H): H6 proton. ~7.4 (d, 1H): H7 proton. ~4.2 (s, 3H): N-CH₃. ~3.9 (s, 3H): O-CH₃. ~2.6 (s, 3H): C3-CH₃. |
| N-Benzyl-2,3-Dimethyl-2H-indazole-5-carboxamide | Benzyl Amide Derivative | C₁₇H₁₇N₃O | 279.34 | ~8.4 (s, 1H): H4 proton. ~7.8 (d, 1H): H6 proton. ~7.2-7.4 (m, 6H): Phenyl-H & H7 proton. ~6.5 (br t, 1H): N-H. ~4.6 (d, 2H): Benzyl CH₂. ~4.2 (s, 3H): N-CH₃. ~2.6 (s, 3H): C3-CH₃. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive coupling reagents (EDC is moisture-sensitive).2. Insufficient base.3. Sterically hindered amine/alcohol. | 1. Use fresh, high-purity EDC from a new bottle; store desiccated.2. Ensure adequate base (2-3 eq) is used to neutralize all acidic species.3. For hindered substrates, increase reaction time, temperature (to 40-50°C), or switch to a more potent coupling agent like HATU. |
| Starting Carboxylic Acid Remains | 1. Insufficient amount of coupling agent or amine/alcohol.2. Reaction time too short. | 1. Re-check calculations and ensure at least 1.2-1.5 eq of EDC and 1.1 eq of the nucleophile are used.2. Extend reaction time to 24 hours and monitor by TLC. |
| Formation of N-acylurea Byproduct | The O-acylisourea intermediate rearranged before reacting with the amine. This is more common in the absence of HOBt. | 1. Ensure HOBt (or an alternative like HOAt) is included in the reaction.2. Add the amine and HOBt to the acid before adding EDC.3. This byproduct can often be removed during the acidic wash step of the work-up or by chromatography. |
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 3. hepatochem.com [hepatochem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Robust, Validated HPLC Method for Purity Analysis of 2,3-Dimethyl-2H-indazole-5-carboxylic acid
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 2,3-Dimethyl-2H-indazole-5-carboxylic acid. As a crucial intermediate or active pharmaceutical ingredient (API) in drug development, ensuring the purity of this molecule is paramount for safety and efficacy. The described method is designed for accuracy, precision, and specificity, adhering to the principles outlined in major pharmacopeias and regulatory guidelines. The causality behind the selection of chromatographic parameters is explained to provide researchers with a foundational understanding for potential method adaptation or troubleshooting.
Introduction and Scientific Rationale
This compound is a heterocyclic aromatic compound.[1] The indazole core is a significant scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The purity of such molecules is a critical quality attribute (CQA) that must be rigorously controlled throughout the manufacturing process. Regulatory bodies worldwide mandate the use of validated analytical procedures to ensure that the levels of impurities are below established safety thresholds.[2]
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2] We have selected a reversed-phase (RP-HPLC) approach, which is ideal for separating compounds of intermediate polarity like the target analyte. The separation mechanism is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[3]
A critical aspect of analyzing acidic compounds like this compound is controlling the ionization of the carboxylic acid group.[3] By maintaining a low pH in the mobile phase, the carboxyl group remains protonated (non-ionized), which enhances its retention on the non-polar stationary phase and prevents poor peak shapes, such as tailing.[3][4] This method incorporates an acidic modifier to ensure sharp, symmetrical peaks, which are essential for accurate quantification.
Recommended HPLC Protocol
This protocol provides a starting point for the analysis. Adjustments may be permissible within the framework of established validation guidelines, such as those in USP General Chapter <621> Chromatography.[5][6]
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade or higher
-
Water, HPLC Grade (e.g., Milli-Q or equivalent)
-
Formic Acid (FA), ~99% purity
-
-
Reference Standard: Well-characterized this compound reference standard (Purity ≥ 99.5%).
-
Labware: Calibrated volumetric flasks, pipettes, and 1.5 mL HPLC vials with caps.
Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition | Causality and Rationale |
| Stationary Phase (Column) | C18, 4.6 x 150 mm, 3.5 µm | The C18 phase provides the necessary hydrophobicity for retaining the indazole structure. A high-purity, end-capped silica base is recommended to minimize silanol interactions and improve peak shape for the acidic analyte. Columns designed for polar compound retention are also suitable.[7][8] |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water | The aqueous component of the mobile phase. Formic acid is added to lower the pH to ~2.7, suppressing the ionization of the analyte's carboxylic acid group, thereby ensuring good retention and peak symmetry.[3] |
| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile | The organic modifier. Acetonitrile typically offers good elution strength and lower backpressure compared to methanol. |
| Elution Mode | Gradient | A gradient elution is employed to ensure the separation of the main peak from both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime. |
| Gradient Program | 0-2 min, 15% B; 2-15 min, 15% to 85% B; 15-17 min, 85% B; 17-17.1 min, 85% to 15% B; 17.1-22 min, 15% B | This gradient profile provides a shallow ramp to resolve impurities eluting near the main component and a steeper ramp to quickly elute any strongly retained species, followed by re-equilibration. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 35 °C | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity. |
| Detection Wavelength | 245 nm (or λmax) | The indazole ring system provides strong UV absorbance. The λmax should be experimentally determined using a PDA detector for optimal sensitivity. 245 nm is a rational starting point based on the chromophore. |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion from solvent effects and avoids column overloading. |
| Diluent | Acetonitrile/Water (50:50, v/v) | This mixture ensures the solubility of the analyte and is compatible with the initial mobile phase conditions to prevent peak distortion. |
Preparation of Solutions
-
Standard Solution (for Purity Assay): Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the Standard Solution, using the same target concentration (100 µg/mL).
-
Spiking Solution (for Impurity Identification): If known impurity standards are available, prepare a solution of the main analyte (e.g., 100 µg/mL) spiked with each impurity at the specification limit (e.g., 0.1 µg/mL for a 0.1% limit).
Analysis Workflow
The general workflow for performing the purity analysis is depicted below.
Caption: High-level workflow for the HPLC purity analysis.
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[9][10] Validation ensures the reliability of the results obtained.
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by making at least five replicate injections of the standard solution. The acceptance criteria should be met before proceeding.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Validation Parameters
The following parameters must be evaluated as part of a full method validation.
Caption: Key parameters for analytical method validation.
-
Specificity: The ability to assess the analyte unequivocally. This is demonstrated by showing no interference from the diluent (blank) at the retention time of the analyte. For impurity analysis, peak purity should be assessed using a PDA detector, and resolution between the main peak and the closest eluting impurity should be > 2.0.
-
Linearity: The method's ability to elicit results that are directly proportional to the analyte concentration. This is tested over a range, typically from the Limit of Quantitation (LOQ) to 150% of the assay concentration. A minimum of five concentration levels should be used. The correlation coefficient (r) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. It is determined by performing spike recovery studies. A known amount of analyte is added to a sample matrix at three different levels (e.g., 80%, 100%, 120% of the assay concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. This is assessed by analyzing six individual sample preparations. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment). The results are statistically compared to repeatability results to ensure consistency.
-
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is often determined as the concentration that gives a signal-to-noise (S/N) ratio of at least 10.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in chromatographic parameters (e.g., ±5% change in organic content, ±0.2 unit change in pH, ±5°C in column temperature). System suitability parameters should remain within acceptance criteria during these tests.
Conclusion
The RP-HPLC method detailed in this application note is a scientifically sound, robust, and reliable approach for determining the purity of this compound. The justification for each parameter provides a clear understanding of the method's principles. Proper validation of this method in accordance with ICH guidelines will ensure its suitability for use in a regulated quality control environment, ultimately contributing to the safety and quality of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. usp.org [usp.org]
- 6. agilent.com [agilent.com]
- 7. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 8. waters.com [waters.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. jordilabs.com [jordilabs.com]
Application Notes and Protocols for Coupling Reactions with 2,3-Dimethyl-2H-indazole-5-carboxylic Acid
Introduction: The Versatility of the Indazole Scaffold in Modern Chemistry
The indazole nucleus is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] 2,3-Dimethyl-2H-indazole-5-carboxylic acid is a key building block for the synthesis of a diverse array of functionalized indazole derivatives. Its carboxylic acid moiety serves as a versatile handle for various coupling reactions, enabling the construction of complex molecules with tailored properties.
This technical guide provides detailed protocols and expert insights for two primary classes of coupling reactions involving this compound: Amide Bond Formation and Palladium-Catalyzed Cross-Coupling Reactions . The methodologies are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery and chemical synthesis.
PART 1: Amide Bond Formation - Constructing the Amide Linkage
The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic synthesis, particularly in the construction of peptidomimetics and other biologically active molecules. The carboxylic acid of this compound can be readily coupled with a wide range of primary and secondary amines using standard peptide coupling reagents.
Mechanism and Rationale
The core principle of amide coupling involves the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by an amine. Common coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are employed to facilitate this transformation efficiently and minimize side reactions. The choice of solvent and base is crucial for ensuring high reaction yields and purity. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is typically used to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.
Experimental Workflow: Amide Coupling
Caption: Workflow for Amide Bond Formation.
Detailed Protocol: Amide Coupling with HATU
-
Reagent Preparation : To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Activation : To the stirred solution, add HATU (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Reaction : Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | HATU, HBTU, EDC/HOBt | High efficiency and suppression of racemization. |
| Base | DIPEA, Triethylamine | Non-nucleophilic base to neutralize acids. |
| Solvent | DMF, Dichloromethane (DCM) | Good solubility for reactants and inertness. |
| Temperature | Room Temperature | Mild conditions to prevent side reactions. |
| Equivalents (Amine) | 1.1 - 1.5 eq | To drive the reaction to completion. |
PART 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The indazole core can be functionalized at various positions, and while this compound itself is not a typical substrate for direct cross-coupling at the carboxylic acid position, its derivatives (e.g., corresponding halides) are excellent candidates for reactions like Suzuki and Sonogashira couplings. For the purpose of this guide, we will discuss the general protocols for these reactions on a halo-indazole derivative, which can be synthesized from the parent carboxylic acid.
Suzuki Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C(sp2)-C(sp2) bonds, typically between an aryl or vinyl halide and an organoboron compound.[3][4] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of palladium catalyst, ligand, and base is critical for the success of the reaction.[5] Phosphine ligands, such as those on Pd(PPh3)4 or used with Pd(dppf)Cl2, are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assaying of 2,3-Dimethyl-2H-indazole-5-carboxylic acid
Abstract
This document provides a comprehensive guide for the initial characterization of 2,3-Dimethyl-2H-indazole-5-carboxylic acid in cell-based assays. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors used in oncology.[1][2] Given that derivatives of 2,3-dimethyl-2H-indazole are key intermediates in the synthesis of multi-kinase inhibitors like Pazopanib[3][4][5], it is scientifically judicious to hypothesize that this compound itself may exhibit inhibitory activity against protein kinases. This guide details a two-stage protocol: an initial broad-spectrum cytotoxicity screening to determine the compound's general effect on cell viability, followed by a targeted mechanistic assay to investigate its impact on a representative signal transduction pathway.
Introduction and Scientific Rationale
The indazole heterocycle is of significant interest due to its prevalence in compounds with a wide range of pharmacological activities, including anti-cancer properties.[1][6] Many indazole derivatives function as inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[7]
For the purpose of this guide, we will hypothesize that This compound (referred to as "DMIC") targets a hypothetical but representative oncogenic signaling pathway, the Cancer-Associated Kinase 1 (CAK1) pathway. CAK1 is postulated to be a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating a downstream cascade that results in the phosphorylation of the transcription factor STAT4 (Signal Transducer and Activator of Transcription 4) , promoting cell proliferation. This model provides a robust framework for demonstrating the compound's potential mechanism of action.
This protocol is designed for researchers in drug discovery and cell biology to establish a baseline understanding of DMIC's cellular activity.
Experimental Design Overview
The experimental workflow is structured to first assess broad cytotoxicity and then to probe a specific molecular mechanism. This approach efficiently filters compounds and provides deeper biological insights.
Figure 1: A two-phase experimental workflow for the cellular characterization of DMIC.
Hypothetical Signaling Pathway
The protocols herein are designed to test the hypothesis that DMIC inhibits the CAK1 signaling pathway. Understanding this proposed mechanism is key to interpreting the experimental results.
Figure 2: Proposed CAK1 signaling cascade leading to cell proliferation.
Materials and Reagents
| Item | Recommended Supplier | Catalog Number | Notes |
| This compound | LabSolutions | EN300-7415556 | Purity >97%[8] |
| A549 Human Lung Carcinoma Cell Line | ATCC | CCL-185 | Or other relevant cancer cell line |
| F-12K Medium | ATCC | 30-2004 | Growth medium for A549 cells |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | |
| Penicillin-Streptomycin | Gibco | 15140122 | |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 | For compound stock solution |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 | [9][10] |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 | Contains protease inhibitors |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 | Essential for phospho-protein analysis[11] |
| BCA Protein Assay Kit | Thermo Fisher | 23225 | |
| Primary Antibody: Rabbit anti-p-STAT4 (Tyr693) | Cell Signaling Tech. | 5267 | Example antibody |
| Primary Antibody: Mouse anti-STAT4 | Cell Signaling Tech. | 2653 | Example antibody |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Tech. | 7074 | |
| Anti-mouse IgG, HRP-linked Antibody | Cell Signaling Tech. | 7076 | |
| PVDF Membrane | Bio-Rad | 1620177 | For Western blotting |
| Clarity Western ECL Substrate | Bio-Rad | 1705061 | |
| 96-well solid white, flat-bottom plates | Corning | 3917 | For luminescence assays |
Detailed Experimental Protocols
Compound Preparation and Handling
-
Prepare 10 mM Stock Solution: Dissolve 19.02 mg of DMIC (MW: 190.2 g/mol ) in 10 mL of anhydrous DMSO to create a 10 mM stock solution.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Cell Culture and Maintenance
Strict aseptic technique is mandatory for all cell culture procedures to prevent contamination.[12][13]
-
Culture Conditions: Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed at a 1:4 to 1:8 ratio into new flasks.
-
Cell Health: Regularly monitor cell morphology. Do not use cells that are over-passaged or show signs of stress.[14]
Protocol 1: Cell Viability Assay (Primary Screening)
This assay determines the concentration of DMIC that inhibits cell viability by 50% (IC50) using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.[9][15]
-
Cell Seeding:
-
Trypsinize and count healthy, log-phase A549 cells.
-
Seed 5,000 cells in 100 µL of complete growth medium per well into a 96-well solid white plate.
-
Include wells for "cells only" (vehicle control) and "medium only" (background control).
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of DMIC in culture medium, starting from 200 µM down to ~0.1 µM. The final DMSO concentration should not exceed 0.5%.
-
Prepare a 2X vehicle control (0.5% DMSO in medium).
-
Remove 100 µL of medium from the cells and add 100 µL of the 2X compound dilutions (or vehicle) to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[16]
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[17]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium only) from all other readings.
-
Normalize the data by setting the average vehicle control reading as 100% viability.
-
Plot the normalized viability (%) against the log concentration of DMIC.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Hypothetical Data Presentation
| DMIC Conc. (µM) | Luminescence (RLU) | Normalized Viability (%) |
| 0 (Vehicle) | 1,500,000 | 100.0 |
| 0.39 | 1,450,000 | 96.7 |
| 0.78 | 1,350,000 | 90.0 |
| 1.56 | 1,125,000 | 75.0 |
| 3.13 | 765,000 | 51.0 |
| 6.25 | 450,000 | 30.0 |
| 12.5 | 180,000 | 12.0 |
| 25 | 75,000 | 5.0 |
| 50 | 60,000 | 4.0 |
| 100 | 52,500 | 3.5 |
| Table 1: Example dose-response data for DMIC in A549 cells. Based on this data, the calculated IC50 would be approximately 3.0 µM. |
Protocol 2: Western Blot for Pathway Inhibition (Mechanistic Study)
This protocol assesses if DMIC inhibits the hypothetical CAK1 pathway by measuring the phosphorylation status of its downstream target, STAT4. A decrease in the ratio of phosphorylated STAT4 (p-STAT4) to total STAT4 indicates target engagement.
-
Cell Treatment and Lysis:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with DMIC at concentrations informed by the IC50 value (e.g., 0.5 µM, 1 µM, 3 µM, 10 µM) and a vehicle control (0.5% DMSO) for 2 hours.
-
After treatment, stimulate the CAK1 pathway with its ligand (e.g., 100 ng/mL of a hypothetical growth factor) for 15 minutes.
-
Immediately place plates on ice, aspirate the medium, and wash twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer supplemented with fresh phosphatase and protease inhibitors to each well.[18]
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20 µg per lane) with lysis buffer and 4X Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk for blocking when detecting phosphoproteins, as it contains phosphoproteins that can cause high background.[11][19]
-
Incubate the membrane with the primary antibody against p-STAT4 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash three times for 5 minutes each with TBST.
-
Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
Reprobing: To detect total STAT4 as a loading control, the membrane can be stripped and re-probed with the total STAT4 antibody, or a separate gel can be run in parallel.[20]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
For each sample, calculate the ratio of the p-STAT4 signal to the total STAT4 signal.
-
Normalize these ratios to the vehicle-treated control to determine the percent inhibition of STAT4 phosphorylation.
-
Hypothetical Data Presentation
| DMIC Conc. (µM) | p-STAT4 Intensity | Total STAT4 Intensity | p-STAT4 / Total STAT4 Ratio | % Inhibition |
| 0 (Vehicle) | 1.00 | 1.05 | 0.95 | 0 |
| 0.5 | 0.82 | 1.02 | 0.80 | 15.8 |
| 1 | 0.65 | 1.08 | 0.60 | 36.8 |
| 3 | 0.28 | 1.01 | 0.28 | 70.5 |
| 10 | 0.09 | 1.06 | 0.08 | 91.6 |
| Table 2: Example densitometry results from a Western blot analysis showing dose-dependent inhibition of STAT4 phosphorylation by DMIC. |
Trustworthiness and Self-Validation
To ensure the reliability of these protocols, the following controls and validation steps are essential:
-
Positive and Negative Controls: In the Western blot, include a known inhibitor of the pathway as a positive control and an untreated sample as a negative control.
-
Reagent Qualification: Use high-quality, validated reagents and antibodies. Record lot numbers for all materials.[14]
-
Assay Window: In the viability assay, ensure a robust signal-to-background ratio.
-
Reproducibility: All experiments should be performed with at least three biological replicates to ensure the results are consistent and statistically significant.
By following these detailed protocols and incorporating rigorous controls, researchers can confidently assess the cellular effects of this compound and generate a solid foundation for further drug development efforts.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib [mdpi.com]
- 5. rroij.com [rroij.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labsolu.ca [labsolu.ca]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. cellculturedish.com [cellculturedish.com]
- 13. What are the best practices in cell culture? | AAT Bioquest [aatbio.com]
- 14. Cultivating Consistency: Tips and Tricks for Successful Cell Cultures [sigmaaldrich.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: Crystallization of 2,3-Dimethyl-2H-indazole-5-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the crystallization of 2,3-Dimethyl-2H-indazole-5-carboxylic acid (CAS: 1234615-82-7)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in a highly pure, crystalline form. As an important heterocyclic building block, controlling its solid-state properties is paramount for downstream applications, including active pharmaceutical ingredient (API) synthesis.
This document provides in-depth, question-and-answer-based troubleshooting guides that address specific experimental issues. Our approach is grounded in fundamental crystallization principles and validated by field-proven insights.
Frequently Asked Questions (FAQs)
FAQ 1: I am starting a new batch. How should I select an appropriate solvent system for the initial crystallization?
Answer:
Solvent selection is the most critical parameter in developing a successful crystallization process. The ideal solvent should exhibit high solubility for this compound at an elevated temperature and low solubility at room temperature or below. This differential solubility is the driving force for crystallization upon cooling. Given the molecule's structure—a rigid aromatic indazole core and a polar carboxylic acid group—a range of protic and aprotic polar solvents should be considered.
Causality: The carboxylic acid group can form strong hydrogen bonds, suggesting solubility in alcohols, while the dimethyl-indazole ring provides some aromatic character, allowing for potential solubility in moderately polar aprotic solvents. The key is to find a solvent where the compound is sparingly soluble at low temperatures to maximize yield[2].
Step-by-Step Protocol for Solvent Screening:
-
Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
Initial Solubility Test (Room Temp): To each tube, add a different candidate solvent (see Table 1) dropwise, starting with 0.1 mL. Agitate the mixture. If the solid dissolves completely at room temperature, that solvent is unsuitable for cooling crystallization but may be useful as the primary solvent in an anti-solvent system.
-
Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the mixture gently (e.g., in a water bath) towards the solvent's boiling point while adding small aliquots of the solvent until the solid fully dissolves. Record the approximate volume needed. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL per gram).
-
Cooling & Observation: Allow the clear, hot solutions to cool slowly to room temperature, then further cool in an ice bath. Observe for crystal formation. The best solvents will produce a high yield of well-formed crystals.
-
Anti-Solvent Consideration: If the compound is highly soluble in a solvent (e.g., Dimethylformamide - DMF) even when cold, that solvent can be used to dissolve the compound, followed by the slow addition of a miscible "anti-solvent" in which the compound is insoluble (e.g., water or heptane) to induce precipitation[3].
Data Presentation: Common Solvents for Screening
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Good anti-solvent candidate due to polarity. |
| Methanol | 5.1 | 65 | Often effective for carboxylic acids.[4] |
| Ethanol | 4.3 | 78 | Similar to methanol, slightly less polar. |
| Isopropanol (IPA) | 3.9 | 82 | A common choice for API crystallization. |
| Acetonitrile | 5.8 | 82 | Aprotic, may offer different selectivity. |
| Ethyl Acetate | 4.4 | 77 | Medium polarity, good for compounds with ester-like features. |
| Tetrahydrofuran (THF) | 4.0 | 66 | Aprotic ether, can be effective. |
| Toluene | 2.4 | 111 | Non-polar, likely an anti-solvent. |
| Heptane | 0.1 | 98 | Non-polar, classic anti-solvent. |
FAQ 2: I've dissolved my compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?
Answer:
The failure to form crystals from a clear, cooled solution indicates that the system has entered a metastable state where nucleation is kinetically hindered. Supersaturation has been achieved, but the molecules lack the activation energy to arrange themselves into an ordered crystal lattice[5]. Several techniques can be employed to overcome this energy barrier.
Mandatory Visualization: Troubleshooting Nucleation Failure
Caption: Troubleshooting workflow for inducing crystallization.
Step-by-Step Troubleshooting Protocol:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites[2].
-
Seeding: If you have a small crystal of pure this compound from a previous batch, add a single, tiny crystal to the supersaturated solution. This "seed" acts as a template for crystal growth[5][6].
-
Concentration: If seeding fails, you may have used slightly too much solvent. Gently warm the solution and evaporate a small portion of the solvent (e.g., 10-15%) using a stream of nitrogen or by careful heating. Allow the solution to cool again slowly[2].
-
Anti-Solvent Addition: If the compound is still soluble, you can add a miscible anti-solvent dropwise to the solution until it becomes faintly cloudy (the point of nucleation), then allow it to stand[3].
-
Low-Temperature Shock: As a final resort, place the sealed flask in a freezer for a short period. The significant decrease in temperature can sometimes provide the thermodynamic push needed for nucleation.
FAQ 3: My compound is "oiling out" or crashing out as a fine powder instead of forming distinct crystals. How can I resolve this?
Answer:
"Oiling out" occurs when the solution becomes supersaturated so quickly that the solute separates as a liquid phase before it has time to form an ordered crystal lattice. Similarly, rapid precipitation ("crashing") forms a fine, often amorphous powder that traps impurities. Both outcomes are undesirable for purification and are typically caused by cooling the solution too rapidly or using a solvent in which the compound's solubility changes too dramatically with temperature[2].
Causality: The kinetics of desolvation and lattice formation are slower than the rate of precipitation. To achieve good crystals, the rate of crystal growth must be carefully controlled to be slow and methodical[7].
Experimental Protocol to Prevent Oiling Out:
-
Re-dissolve: Place the flask containing the oil or fine precipitate back on the heat source.
-
Add More Solvent: Add a small amount of additional hot solvent (e.g., 5-10% more volume) to slightly decrease the level of supersaturation that will be achieved upon cooling[2].
-
Ensure Complete Dissolution: Heat the mixture until a completely clear solution is obtained.
-
Slow Cooling: This is the most critical step. Do not place the flask directly on the benchtop or in an ice bath. Instead, insulate the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature). This slows the cooling rate dramatically, giving the molecules adequate time to align properly into a crystal lattice.
-
Solvent System Modification: If the problem persists, consider using a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (high solubility) and add a "poorer" solvent until the solution is almost saturated at high temperature. This can moderate the solubility curve and promote better crystal growth.
FAQ 4: I've isolated crystals, but analytical data (HPLC, NMR) shows they are still impure. How can I improve the purity?
Answer:
Low purity after crystallization suggests that impurities have been incorporated into the solid material. This can happen in two primary ways: surface adsorption, where impurities stick to the outside of the crystals, or inclusion/occlusion, where impurities are trapped within the growing crystal lattice[8][9]. Structurally similar impurities are often the most difficult to reject[8]. A second crystallization (recrystallization) is the standard method to address this.
Causality: During rapid crystallization, the growth fronts can advance so quickly that they envelop pockets of solvent and dissolved impurities. A slow, controlled recrystallization allows for an equilibrium process where impurity molecules are more likely to remain in the solution rather than being incorporated into the energetically less favorable crystal lattice[7].
Step-by-Step Recrystallization Protocol:
-
Re-dissolve: Transfer the impure crystalline solid to a clean flask. Add the minimum amount of the same hot solvent system that was used previously to fully dissolve the solid. Using the minimum volume is key to maximizing recovery yield[10].
-
Hot Filtration (Optional but Recommended): If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.
-
Slow Cooling: As described in FAQ 3, cool the solution very slowly to promote the formation of large, well-ordered crystals. This is the primary step for rejecting soluble impurities.
-
Filtration and Washing: Collect the purified crystals via suction filtration. Crucially , wash the filter cake with a small amount of ice-cold, fresh solvent. This wash removes the mother liquor clinging to the crystal surfaces, which is rich in the dissolved impurities[6]. Do not use too much wash solvent, as it will dissolve some of your product.
-
Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent.
Verification: Re-analyze the purity of the recrystallized material using HPLC. A significant increase in the main peak's area percent indicates successful purification.
FAQ 5: I am getting inconsistent results between batches (e.g., different melting points, dissolution rates). Could this be due to polymorphism?
Answer:
Yes, inconsistent results are a classic indicator of polymorphism. Polymorphism is the ability of a compound to exist in two or more different crystal structures, each having distinct physicochemical properties such as melting point, solubility, stability, and bioavailability[3][11]. Indazole derivatives are known to exhibit polymorphism, making this a critical consideration[12]. Controlling the polymorphic form is essential in pharmaceutical development to ensure consistent product performance[11].
Causality: Different arrangements of molecules in the crystal lattice have different lattice energies. The specific form obtained is determined by a combination of thermodynamic and kinetic factors during crystallization, including the choice of solvent, cooling rate, temperature, and presence of impurities[5].
Mandatory Visualization: Crystallization Method Selection
Caption: Decision tree for selecting a primary crystallization method.
Protocol for Polymorph Screening and Characterization:
-
Systematic Screening: Crystallize the compound from a diverse range of solvents (polar, non-polar, protic, aprotic) using different methods (slow cooling, fast cooling, anti-solvent addition, evaporation).
-
Slurry Experiments: Stir a suspension of the solid in a solvent at a constant temperature for an extended period (24-48 hours). This method tends to convert less stable forms into the most thermodynamically stable polymorph at that temperature.
-
Characterization: Analyze the solid obtained from each experiment using the techniques outlined in Table 2. Comparing the results will reveal if different crystal forms have been produced.
Data Presentation: Key Analytical Techniques for Crystal Form Analysis
| Technique | Information Provided | Reference |
| X-Ray Powder Diffraction (XRPD) | Provides a unique "fingerprint" for a specific crystal lattice. The position and intensity of peaks are definitive for identifying and distinguishing polymorphs. | [13][14] |
| Differential Scanning Calorimetry (DSC) | Measures thermal events like melting points and phase transitions. Different polymorphs will have different melting points and may show solid-solid transitions. | [12][14] |
| Thermogravimetric Analysis (TGA) | Measures weight loss as a function of temperature. Useful for identifying solvates (crystals containing trapped solvent) versus anhydrous forms. | [12][14] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can distinguish polymorphs by showing shifts in vibrational modes, particularly those involved in hydrogen bonding (e.g., the carboxylic acid O-H and C=O stretches). | [15][16] |
| Optical/Scanning Electron Microscopy (SEM) | Visualizes the crystal habit (shape and size). Different polymorphs often exhibit different characteristic shapes (e.g., needles vs. plates). | [17] |
By systematically applying these troubleshooting steps and analytical techniques, researchers can gain robust control over the crystallization of this compound, ensuring high purity and consistent solid-state form for successful drug development and manufacturing.
References
- 1. labsolu.ca [labsolu.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. microporetech.com [microporetech.com]
- 4. prepchem.com [prepchem.com]
- 5. scispace.com [scispace.com]
- 6. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]
- 7. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 8. mdpi.com [mdpi.com]
- 9. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. syrris.com [syrris.com]
- 12. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 13. Crystal structure analysis / crystallographic characterization - Materia Nova – innovation center [materianova.be]
- 14. researchgate.net [researchgate.net]
- 15. acadpubl.eu [acadpubl.eu]
- 16. mdpi.com [mdpi.com]
- 17. Crystallography Analysis [intertek.com]
Technical Support Center: Optimizing Reaction Conditions for 2,3-Dimethyl-2H-indazole-5-carboxylic acid
Introduction: Welcome to the technical support guide for the synthesis and optimization of 2,3-Dimethyl-2H-indazole-5-carboxylic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry, notably as a key intermediate for various therapeutic agents. The synthesis, while conceptually straightforward, presents significant challenges, particularly in controlling the regioselectivity of the N-methylation step. This guide is designed for researchers, chemists, and drug development professionals to navigate these challenges, providing in-depth troubleshooting advice and validated protocols grounded in established chemical principles.
Section 1: Overview of the General Synthetic Strategy
The most common and logical synthetic approach involves a two-step process starting from the commercially available 3-methyl-1H-indazole-5-carboxylic acid or its corresponding ester. The primary challenge lies in the selective methylation of the N2 position of the indazole ring over the thermodynamically favored N1 position.
The core transformation consists of:
-
N-Methylation: Introduction of a methyl group onto the indazole nitrogen. This step is critical for establishing the final 2,3-dimethyl substitution pattern.
-
Saponification: If the starting material is an ester (e.g., methyl 3-methyl-1H-indazole-5-carboxylate), a final hydrolysis step is required to yield the target carboxylic acid. Performing the methylation on the ester can prevent unwanted side reactions with the carboxylic acid moiety and improve solubility in organic solvents.
Below is a diagram illustrating the general synthetic workflow.
Caption: General Synthetic Workflow for this compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
► Issue 1: Poor Regioselectivity in N-Methylation
Question: My methylation reaction is producing a significant amount of the undesired 1,3-dimethyl-1H-indazole isomer along with my target 2,3-dimethyl-2H-indazole product. How can I improve the selectivity for the N2 position?
Answer: This is the most prevalent challenge in the N-alkylation of indazoles. The outcome is a delicate balance between kinetic and thermodynamic control, influenced by steric and electronic factors.[1][2] The 1H-indazole tautomer is generally more stable than the 2H form.[3][4] Consequently, alkylation at the N1 position is often the thermodynamically favored pathway. To achieve N2 selectivity, reaction conditions must be carefully optimized.
Causality and Solutions:
-
Steric Hindrance: The N1 position is sterically less hindered than the N2 position, which is flanked by the fused benzene ring. However, the substituent at the C7 position can dramatically influence this. For indazoles with bulky or electron-withdrawing groups at the C7 position, N2 selectivity is often enhanced.[1][5] In your case (substitution at C3 and C5), this effect is less pronounced.
-
Base and Solvent System: The choice of base and solvent is paramount as it dictates the nature of the indazolide anion and its solvation sphere.
-
For N2 Selectivity: Conditions that favor the kinetic product can enhance N2 alkylation. Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is a common starting point.[1][6] The counter-ion (e.g., Na+) and its coordination with the solvent can influence the nucleophilicity of the respective nitrogen atoms.
-
For N1 Selectivity (to be avoided): Conditions like potassium carbonate (K₂CO₃) in acetone or acetonitrile often favor the thermodynamically more stable N1 isomer.
-
-
Temperature: Lowering the reaction temperature (e.g., 0 °C to room temperature) after deprotonation can sometimes improve kinetic selectivity for the N2 position.
Optimization Table: Conditions Influencing N-Methylation Regioselectivity
| Parameter | Condition Favoring N1-Alkylation (Undesired) | Condition Favoring N2-Alkylation (Desired) | Rationale |
| Base | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaH, LDA) | Stronger bases create a "harder" anion, which can favor attack at the more electron-rich N2. |
| Solvent | Polar protic (e.g., alcohols) or less polar aprotic | Polar aprotic (e.g., DMF, THF, DMSO) | Polar aprotic solvents effectively solvate the cation, leaving a more "naked" and reactive anion, where kinetic factors at N2 can dominate. |
| Temperature | Higher temperatures (reflux) | Lower temperatures (0 °C to RT) | Lower temperatures favor the kinetic product over the thermodynamic one. |
| Methylating Agent | Bulky agents (e.g., methyl tosylate) | Smaller, reactive agents (e.g., methyl iodide, dimethyl sulfate) | A smaller electrophile can more easily access the slightly more hindered N2 position. |
► Issue 2: Low Overall Yield and Incomplete Conversion
Question: I am experiencing low yields, and my starting material (3-methyl-1H-indazole-5-carboxylate) is not fully consumed even after extended reaction times. What should I investigate?
Answer: Low yield and incomplete conversion can stem from several factors, ranging from inefficient deprotonation to reagent degradation.
Causality and Solutions:
-
Incomplete Deprotonation: The pKa of the indazole N-H is approximately 14. A base that is not strong enough will result in an equilibrium with a significant amount of protonated starting material remaining.
-
Action: Ensure you are using at least 1.1-1.2 equivalents of a strong base like NaH. Ensure the NaH is fresh and has not been passivated by atmospheric moisture.
-
-
Reagent Quality: The methylating agent (e.g., methyl iodide) can degrade over time.
-
Action: Use a freshly opened or purified bottle of the methylating agent.
-
-
Reaction Temperature: While lower temperatures can aid selectivity, they also slow down the reaction rate.
-
Action: If conversion is low at 0 °C, try allowing the reaction to slowly warm to room temperature and stir overnight. Monitor the progress by TLC or LC-MS.
-
-
Side Reactions: The carboxylic ester can potentially be cleaved under strongly basic conditions, especially at elevated temperatures, although this is less common with NaH at low temperatures.
Caption: Decision tree for troubleshooting low reaction yield.
► Issue 3: Difficult Product Isolation and Isomer Separation
Question: I have a mixture of the N1 and N2 methylated isomers. How can I effectively separate them to isolate the pure 2,3-dimethyl product?
Answer: The separation of N1 and N2 indazole isomers is a classic challenge in purification. Their structural similarity can make separation difficult, but their differing polarities can be exploited.
Causality and Solutions:
-
Polarity Difference: The N2-alkylated indazole is typically less polar than the N1-alkylated isomer. This is because the lone pair on the N1 nitrogen in the N2-isomer contributes more significantly to the overall dipole moment, making the N1-isomer more polar and likely to have a lower Rf value on a normal-phase silica TLC plate.
-
Purification Technique:
-
Flash Column Chromatography: This is the most effective method. Use a shallow solvent gradient to maximize separation.
-
Recommended Solvent System: Start with a non-polar system like Hexanes/Ethyl Acetate. A typical gradient might be from 95:5 to 70:30 Hexanes:EtOAc. The less polar N2 isomer should elute first.
-
-
Recrystallization: If you can obtain a solid material that is enriched in one isomer (>80-90%), recrystallization may be a viable option. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/heptane).
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to monitor the N-methylation reaction? A1: Thin-Layer Chromatography (TLC) is excellent for real-time monitoring. Use a Hexanes:EtOAc (e.g., 7:3) mobile phase. The starting material should be the most polar (lowest Rf), the N1-isomer will be intermediate, and the desired N2-isomer should be the least polar (highest Rf). For quantitative analysis of the isomer ratio, High-Performance Liquid Chromatography (HPLC) or ¹H NMR of the crude reaction mixture is recommended.[7]
Q2: I am starting with 3-methyl-1H-indazole-5-carboxylic acid directly, not the ester. What new problems might I encounter? A2: Using the free acid introduces complications. The base will deprotonate both the indazole N-H and the carboxylic acid O-H. This requires using at least two equivalents of base. Furthermore, the resulting carboxylate can compete with the indazole nitrogens as a nucleophile, potentially leading to the formation of a methyl ester side product, though this is generally less favorable. It is highly recommended to use the ester form for this reaction to avoid these issues.
Q3: Is there a way to synthesize the target molecule that avoids the regioselectivity problem altogether? A3: Yes, de novo synthesis strategies that build the ring with the N2-methyl group already in place can be employed. For example, a Cadogan-style reductive cyclization of an o-nitrobenzylidene amine, derived from a pre-methylated hydrazine, can provide unambiguous regiocontrol.[8] However, these routes often involve more steps and may have lower overall yields compared to optimizing the late-stage methylation.
Section 4: Validated Experimental Protocol
This protocol provides a robust starting point for the selective N2-methylation of methyl 3-methyl-1H-indazole-5-carboxylate.
Protocol: Selective N2-Methylation
-
Preparation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 3-methyl-1H-indazole-5-carboxylate (1.0 equiv).
-
Add anhydrous DMF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution at 0 °C.
-
Observe: Effervescence (H₂ gas evolution) should occur.
-
Stir the mixture at 0 °C for 30-45 minutes after the addition is complete to ensure full formation of the indazolide anion.
-
-
Methylation:
-
Add methyl iodide (MeI, 1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-16 hours (overnight).
-
-
Work-up and Isolation:
-
Monitor the reaction by TLC (e.g., 7:3 Hexanes:EtOAc) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to separate the N1 and N2 isomers. The N2-isomer (methyl 2,3-dimethyl-2H-indazole-5-carboxylate) will be the less polar product.
-
-
Saponification (if applicable):
-
Dissolve the purified N2-ester in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide (LiOH, 2-3 equiv) and stir at room temperature until the ester is consumed (monitor by TLC).
-
Acidify the reaction mixture to pH ~3-4 with 1M HCl.
-
Extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the final product, this compound.
-
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3-Dimethyl-2H-indazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 2,3-Dimethyl-2H-indazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction
The synthesis of this compound typically involves the construction of the indazole core, followed by a crucial N-methylation step, and often concludes with the hydrolysis of a carboxylate ester. Each of these stages presents unique challenges, with the control of regioselectivity during N-alkylation being a paramount concern. The formation of the undesired N-1 isomer is the most common and often most difficult side reaction to manage. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these and other synthetic hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis, providing explanations for the underlying causes and actionable solutions.
Problem 1: Poor Regioselectivity during N-Methylation (Formation of 1,3-Dimethyl-1H-indazole-5-carboxylic acid)
Symptoms:
-
You obtain a mixture of two isomeric products that are difficult to separate by column chromatography.
-
¹H NMR analysis shows two distinct sets of N-methyl and C-methyl signals.
-
The overall yield of the desired 2,3-dimethyl isomer is low.
Root Cause Analysis: The nitrogen atoms at the N-1 and N-2 positions of the indazole ring are both nucleophilic and can be alkylated. The ratio of N-1 to N-2 alkylation is highly sensitive to a variety of factors, including the substrate's electronic properties, the choice of base and solvent, and the nature of the alkylating agent.[1][2] The 1H-tautomer is generally more stable than the 2H-tautomer, which can often lead to a thermodynamic preference for N-1 substitution.[2][3]
Strategic Solutions:
| Strategy | Rationale | Recommended Protocol |
| Choice of Base and Solvent | The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) often favors N-1 alkylation for many indazole derivatives.[1][4] To enhance N-2 selectivity, alternative conditions are necessary. Using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can sometimes lead to nearly equal amounts of N-1 and N-2 isomers, which is also undesirable.[5] | For enhanced N-2 selectivity, consider a protocol using triflic acid (TfOH) with a diazo compound as the methyl source. This has been shown to provide excellent N-2 regioselectivity.[6] |
| Influence of Substituents | Electron-withdrawing groups on the indazole ring can influence the regioselectivity of alkylation. While your target molecule has a carboxylic acid group at the 5-position, which is electron-withdrawing, its effect may not be sufficient to fully direct methylation to the N-2 position under standard conditions. | While modifying the core structure isn't an option for this target, be aware that the electronic nature of your starting material plays a significant role. |
| Alternative Alkylating Agents | The reactivity of the alkylating agent can impact the N-1/N-2 ratio. More reactive agents may exhibit less selectivity. | While methyl iodide or dimethyl sulfate are common, consider the use of diazomethane in the presence of a catalyst that favors N-2 alkylation if you have the appropriate safety measures in place. |
Visualizing the Competing Pathways:
Caption: Competing N-1 and N-2 alkylation pathways.
Problem 2: Incomplete Ester Hydrolysis or Product Decomposition
Symptoms:
-
The final product is contaminated with the starting methyl or ethyl ester.
-
Low yield of the carboxylic acid, with evidence of decarboxylation (loss of CO₂).
-
Formation of dark, tarry byproducts.
Root Cause Analysis: The hydrolysis of the ester to the carboxylic acid is typically straightforward but can be problematic. Incomplete reaction can occur if the reaction time is too short or the temperature is too low. Conversely, harsh basic or acidic conditions, especially at elevated temperatures, can lead to decomposition of the indazole ring or decarboxylation.
Strategic Solutions:
| Strategy | Rationale | Recommended Protocol |
| Optimizing Hydrolysis Conditions | Standard hydrolysis with NaOH or KOH in a mixture of water and a co-solvent like methanol or ethanol is usually effective. Monitoring the reaction by TLC or LC-MS is crucial to determine the point of complete conversion. | Use a moderate concentration of base (e.g., 2-4 M NaOH) in a 1:1 mixture of methanol and water at room temperature or slightly elevated temperatures (40-50 °C). Stir until the starting material is no longer detectable. |
| Work-up Procedure | Proper work-up is essential to isolate the carboxylic acid. The product will be in its carboxylate salt form in the basic reaction mixture. Acidification is required to precipitate the free carboxylic acid. | After completion of the hydrolysis, cool the reaction mixture in an ice bath and carefully acidify with an acid like 1M HCl until the pH is around 3-4. The product should precipitate and can be collected by filtration.[7] |
Troubleshooting Workflow for Hydrolysis:
Caption: Decision workflow for ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of the 3-methyl-indazole-5-carboxylic acid core?
A1: A common and effective route to a 1H-indazole-3-carboxylic acid is through the ring-opening of isatin, followed by diazotization and reductive cyclization.[8] Alternatively, syntheses starting from substituted o-toluidines are also well-established.[3][8] The choice of starting material will depend on commercial availability and the substitution pattern of your target.
Q2: How can I confirm the regiochemistry of my N-methylated products?
A2: Unambiguous structure elucidation is critical. Two-dimensional NMR techniques are the gold standard for this. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can be used to determine the position of the methyl group.[2][5] An HMBC experiment will show a correlation between the N-methyl protons and the carbon atoms of the indazole ring, allowing for a definitive assignment.
Q3: My crude product is an oil and is difficult to purify. What should I do?
A3: If the carboxylic acid product is oily, it may be due to residual solvent or impurities. Try triturating the oil with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane to induce crystallization. If it remains an oil, purification by column chromatography on silica gel may be necessary. A solvent system with a small amount of acetic acid (e.g., 0.5-1%) can help to keep the carboxylic acid protonated and improve the peak shape during chromatography.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:
-
Sodium Hydride (NaH): Highly reactive with water and flammable. Handle under an inert atmosphere.
-
Methylating Agents (e.g., methyl iodide, dimethyl sulfate): These are toxic and potential carcinogens. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Diazomethane (if used): Highly toxic and explosive. Should only be handled by experienced personnel with specialized equipment.
Experimental Protocols
Protocol 1: N-Methylation of Methyl 3-methyl-1H-indazole-5-carboxylate (Illustrative for N-1/N-2 Mixture)
This protocol is representative of conditions that often yield a mixture of isomers and would require careful optimization for regioselectivity.
-
To a solution of methyl 3-methyl-1H-indazole-5-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).[5]
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N-1 and N-2 isomers.
Protocol 2: Saponification of Methyl 2,3-dimethyl-2H-indazole-5-carboxylate
-
Dissolve the methyl 2,3-dimethyl-2H-indazole-5-carboxylate (1.0 eq) in a 1:1 mixture of methanol and water.
-
Add a 4M aqueous solution of sodium hydroxide (3.0 eq).
-
Stir the mixture at 40 °C and monitor the reaction by TLC until all the starting material has been consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1M HCl with stirring until the pH of the solution is approximately 3-4.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Substituted Indazoles
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this privileged scaffold. Indazole derivatives are crucial components in numerous pharmaceuticals, including kinase inhibitors like Axitinib and antiemetics such as Granisetron.[1] However, their synthesis is often plagued by challenges, most notably controlling regioselectivity.
This resource provides practical, field-tested solutions to common problems encountered during the synthesis of substituted indazoles. The content is structured in a question-and-answer format to directly address the pitfalls you may face at the bench.
Frequently Asked Questions (FAQs)
Section 1: The Core Challenge - Regioselectivity in N-Alkylation
The most common and frustrating pitfall in indazole chemistry is controlling the site of substitution on the pyrazole ring's nitrogen atoms. Direct alkylation or acylation often yields a mixture of N1 and N2 regioisomers, which can be difficult to separate and leads to reduced yields of the desired product.[2][3]
Q1: I'm getting a mixture of N1 and N2 isomers during alkylation. Why is this happening?
Answer: This issue stems from the inherent chemical nature of the indazole ring, which exhibits annular tautomerism. The proton on the nitrogen can reside on either N1 or N2, creating two different tautomers: the 1H-indazole and the 2H-indazole.[2][3][4] The 1H-tautomer is generally the more thermodynamically stable form.[2][3]
When you deprotonate the indazole with a base, it forms an indazolide anion. This anion has two nucleophilic nitrogen atoms (N1 and N2), and an incoming electrophile (e.g., an alkyl halide) can attack either site. The ratio of N1 to N2 products depends on a delicate balance of factors including thermodynamics, kinetics, sterics, electronics, and reaction conditions.[2][5]
Caption: Competing pathways in indazole N-alkylation.
Q2: How can I improve the selectivity for the N1-alkylated product?
Answer: To favor the N1 isomer, you generally want to use conditions that allow the reaction to reach thermodynamic equilibrium, as the N1-substituted product is often more stable.[2][6]
Causality: The choice of base and solvent is the most critical factor. The combination of a strong, non-nucleophilic hydride base in a polar aprotic solvent creates conditions that favor the formation of the more stable product.
-
Base and Solvent System: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a highly effective and widely reported system for achieving excellent N1 selectivity.[5][7][8] This is considered the "gold standard" for favoring N1 alkylation.
-
Steric Hindrance: Bulky substituents at the C3 position of the indazole ring will sterically hinder the approach of the electrophile to the N2 position, thus favoring N1 alkylation.[2]
-
Thermodynamic Equilibration: In some cases, particularly with α-halo carbonyl or β-halo ester electrophiles, the initially formed N2 product can isomerize to the more stable N1 product over time or at elevated temperatures.[7][8]
| Base/Solvent System | Typical N1:N2 Ratio | Control Type | Reference |
| NaH / THF | >95 : 5 | Thermodynamic | [7][8] |
| K₂CO₃ / DMF | Variable (Substrate Dependent) | Mixed | [9] |
| Cs₂CO₃ / DMF | Variable (Substrate Dependent) | Mixed | [3] |
| NaH / DMSO | Lower N1 Selectivity | Mixed/Kinetic | [8] |
Table 1. Effect of reaction conditions on N1/N2 regioselectivity.
Q3: My target is the N2-alkylated indazole. How can I achieve this selectively?
Answer: Selectively forming the N2 isomer requires steering the reaction towards kinetic control or using substrates with specific electronic properties that inherently favor N2 attack.
Causality: The N2 position is often more electronically nucleophilic but sterically more hindered. By using conditions that prevent equilibration to the thermodynamic N1 product and by manipulating the electronics of the indazole ring, you can favor the formation of the N2 isomer.
-
Electronic Directing Groups: This is the most powerful strategy. A strong electron-withdrawing group (EWG) like a nitro (-NO₂) or ester (-CO₂Me) at the C7 position strongly directs alkylation to the N2 position, often with excellent selectivity (≥96%).[2][8][10]
-
Reaction Conditions: While less general than using directing groups, certain conditions can favor the N2 product. Phase-transfer catalysis or using specific base/solvent combinations that don't allow for thermodynamic equilibration can sometimes favor the N2 isomer, although results are highly substrate-dependent.[11] Some acidic conditions have also been shown to promote N2-alkylation.[2]
Section 2: Troubleshooting Specific Synthetic Routes
Beyond N-alkylation, various methods for constructing the indazole core itself have their own unique pitfalls.
Q4: I am attempting a Davis-Beirut reaction to synthesize a 2H-indazole, but my yield is very low. What is going wrong?
Answer: The Davis-Beirut reaction, which cyclizes an o-nitrobenzylamine to a 2H-indazole, is a powerful but sensitive transformation.[12][13] Low yields can almost always be traced back to incorrect reaction parameters.
Causality: The reaction proceeds through a highly reactive nitroso-imine intermediate.[12][14] The stability and desired reaction pathway of this intermediate are exquisitely sensitive to the reaction medium.
-
Water Content: This is the most critical parameter. The reaction often requires a specific, optimized amount of water. Too little water can stall the reaction, while too much water can promote a competitive side reaction where the nitroso-imine intermediate is hydrolyzed, cleaving the imine bond and preventing cyclization.[12][14][15]
-
Base Concentration & Solvent: The concentration of the base (typically KOH) and the choice of alcohol solvent must be optimized for your specific substrate.[12][15]
-
Reaction Time/Temperature: Incomplete conversion can result from insufficient reaction time or temperature. It is essential to monitor the reaction's progress by TLC or LC-MS to determine when the starting material has been consumed and to avoid product degradation.[15]
Caption: Troubleshooting workflow for the Davis-Beirut reaction.
Q5: My indazole synthesis from an o-fluorobenzaldehyde and hydrazine is producing a significant amount of the corresponding fluorotoluene. How can I prevent this?
Answer: You are observing a competitive Wolf-Kishner reduction, a known side reaction under these conditions.
Causality: The hydrazine can react with the aldehyde to form a hydrazone. Under the reaction conditions (often basic and/or high temperature), this hydrazone intermediate can be reduced to a methyl group (the fluorotoluene) instead of undergoing the desired intramolecular nucleophilic aromatic substitution to form the indazole ring.
Solution: A practical and effective way to eliminate this side reaction is to use an O-methyloxime derivative of the o-fluorobenzaldehyde instead of the aldehyde itself.[16] The methyloxime is less susceptible to reduction and will still readily condense with hydrazine to proceed to the desired indazole product.[16]
Q6: I am exploring a transition-metal-catalyzed C-H activation/annulation route, but the reaction is inefficient. What are the common failure points?
Answer: Transition-metal-catalyzed syntheses are powerful but can be sensitive to substrate scope and reaction conditions.[17][18]
Causality: These reactions rely on a precise catalytic cycle, often involving chelation assistance or a specific directing group to achieve C-H activation at the correct position. If the substrate doesn't fit the electronic or steric requirements of the catalyst, the reaction will fail.
-
Substrate Scope: Many published methods have limitations. For example, sterically hindered starting materials (e.g., 2,5-dimethyl-substituted azobenzene) may fail to react.[17] The electronic nature of substituents is also critical; strongly electron-donating or withdrawing groups can shut down catalysis.
-
Catalyst and Ligand Choice: The specific combination of the metal precursor (e.g., Pd(OAc)₂, Rh(III) catalyst) and any necessary ligands is crucial and often not interchangeable between different substrate classes.
-
Oxidant/Additives: These reactions often require a specific co-oxidant (e.g., Cu(OAc)₂) or additive to function.[19] Ensure these are fresh and used in the correct stoichiometry.
Section 3: Work-up and Purification
Q7: My N1 and N2 isomers have very similar Rf values and are co-eluting during column chromatography. How can I separate them?
Answer: This is a common consequence of poor regioselectivity. If optimizing the reaction to produce a single isomer is not feasible, several purification strategies can be employed.
-
Optimize Chromatography: Systematically screen different solvent systems. Sometimes a switch from ethyl acetate/hexanes to dichloromethane/methanol or the addition of a small amount of a modifier like triethylamine (for basic compounds) or acetic acid can improve separation.
-
Crystallization: This is often the best method for obtaining highly pure material. Screen a variety of solvents to find one in which one isomer is significantly less soluble than the other, allowing it to crystallize out.
-
Preparative HPLC/SFC: While more resource-intensive, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can often resolve isomers that are inseparable by standard flash chromatography.
Key Experimental Protocols
Protocol 1: Highly N1-Selective Alkylation of 1H-Indazole
This protocol is adapted from methodologies known to favor the thermodynamically controlled N1-alkylation product.[7][8]
Objective: To selectively synthesize a 1-alkyl-1H-indazole.
Materials:
-
1H-Indazole (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.1 eq)
-
Saturated aqueous NH₄Cl solution
-
Ethyl Acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 1H-indazole.
-
Add anhydrous THF via syringe. Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium indazolide salt forms.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours).
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N1-alkylated indazole.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. caribjscitech.com [caribjscitech.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ucc.ie [research.ucc.ie]
- 11. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Davis-Beirut Reaction | Blog Baladi [blogbaladi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transition-Metal-Catalyzed Syntheses of Indazoles [idr.nitk.ac.in]
- 19. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Biological Activity of 2,3-Dimethyl-2H-indazole-5-carboxylic Acid and Its Analogs
Introduction: The Therapeutic Potential of the Indazole Scaffold
To our fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the biological activity of 2,3-Dimethyl-2H-indazole-5-carboxylic acid and its analogs. The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Notably, the 2,3-dimethyl-2H-indazole moiety is a key component of Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma. This precedent strongly suggests that derivatives of 2,3-Dimethyl-2H-indazole, including the 5-carboxylic acid, are promising candidates for investigation as kinase inhibitors.
This guide will focus on a comparative analysis of this compound and its simple amide and ester analogs. While direct comparative biological data for this specific series is not extensively published, we will leverage the known pharmacology of structurally related compounds, particularly Pazopanib's inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), to propose a robust experimental workflow for their evaluation. We will provide detailed, field-proven protocols for key assays and outline the expected data presentation and interpretation.
Rationale for Comparative Analog Analysis
The carboxylic acid moiety at the 5-position of the indazole ring serves as a versatile chemical handle for creating a library of analogs, such as esters and amides. These modifications can significantly impact a compound's physicochemical properties, including solubility, cell permeability, and metabolic stability, which in turn influence its biological activity and pharmacokinetic profile. A systematic comparison of the parent carboxylic acid with its analogs is crucial for understanding the structure-activity relationship (SAR) and identifying candidates with improved therapeutic potential.
Hypothesized Primary Target: VEGFR-2
Given that Pazopanib, which contains the 2,3-dimethyl-2H-indazole core, is a potent VEGFR-2 inhibitor, it is a primary hypothesis that this compound and its analogs will also exhibit inhibitory activity against this key angiogenic kinase.[4] Therefore, the experimental design outlined below will have a significant focus on evaluating the anti-VEGFR-2 activity of these compounds.
Proposed Comparative Analogs
For a focused and informative initial study, we propose the synthesis and evaluation of the following compounds:
| Compound ID | Structure | Rationale |
| IND-COOH | This compound | The parent compound for establishing baseline activity. The carboxylic acid may form key interactions with the target protein. |
| IND-COOMe | Methyl 2,3-dimethyl-2H-indazole-5-carboxylate | A simple ester analog to assess the impact of masking the acidic proton and increasing lipophilicity on biological activity. |
| IND-CONH2 | 2,3-Dimethyl-2H-indazole-5-carboxamide | A primary amide analog that can act as a hydrogen bond donor and acceptor, potentially altering the binding mode and affinity for the target. |
| IND-CONHEt | N-Ethyl-2,3-dimethyl-2H-indazole-5-carboxamide | A secondary amide analog to explore the effect of substitution on the amide nitrogen, which can influence both target engagement and metabolic stability. |
| Pazopanib | 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide | A positive control for VEGFR-2 inhibition, providing a benchmark for the potency of the newly synthesized analogs. |
Experimental Workflow for Comparative Biological Evaluation
The following workflow is designed to provide a comprehensive comparison of the biological activities of the proposed analogs.
Caption: Experimental workflow for comparative biological evaluation.
Part 1: In Vitro Kinase Inhibition Assays
The primary objective is to determine the direct inhibitory effect of the compounds on the target kinase, VEGFR-2.
A. VEGFR-2 Kinase Assay
This assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by recombinant human VEGFR-2. A luminescence-based assay that quantifies ATP consumption is a robust and high-throughput method.[5]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform serial dilutions of the stock solutions in 1X Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a master mix containing 5X Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu, Tyr) 4:1).
-
Dilute recombinant human VEGFR-2 enzyme in 1X Kinase Buffer to the desired concentration.
-
-
Assay Procedure (96-well plate format):
-
Add 12.5 µL of the master mix to each well.
-
Add 2.5 µL of the diluted test compounds to the appropriate wells.
-
For positive control (100% kinase activity), add 2.5 µL of 1X Kinase Buffer with the same DMSO concentration as the compound wells.
-
For the blank (no enzyme), add 2.5 µL of 1X Kinase Buffer.
-
Initiate the kinase reaction by adding 10 µL of the diluted VEGFR-2 enzyme to the test and positive control wells. Add 10 µL of 1X Kinase Buffer to the blank wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection (using a luminescence-based ATP detection reagent like Kinase-Glo®):
-
After incubation, add 25 µL of the ATP detection reagent to each well to stop the kinase reaction and measure the remaining ATP.
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and blank controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
B. Kinase Selectivity Profiling
To assess the selectivity of the most potent compounds, they should be screened against a panel of other kinases, particularly those in the same family as VEGFR-2 (e.g., PDGFR, c-Kit) and other major kinase families. This will provide insights into the potential for off-target effects.
Part 2: Cell-Based Assays
These assays evaluate the effects of the compounds on cellular processes, providing a more physiologically relevant context.
A. Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[6][7][8][9][10] Human umbilical vein endothelial cells (HUVECs) are also a relevant cell line for assessing anti-angiogenic effects.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., a cell line known to be sensitive to VEGFR-2 inhibition like KATO-III or SNU-16) into a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value for each compound by plotting cell viability against compound concentration.
-
Part 3: Downstream Signaling Analysis
A. Western Blot for MAPK Pathway Modulation
VEGFR-2 activation triggers downstream signaling cascades, including the MAPK pathway (e.g., ERK, p38).[5][11] Western blotting can be used to assess whether the test compounds inhibit the phosphorylation of key proteins in this pathway, providing mechanistic insight into their cellular activity.[12][13][14]
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the test compounds at concentrations around their GI50 values for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-VEGFR-2, VEGFR-2, p-ERK, ERK, p-p38, p38). Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Data Presentation and Interpretation
The quantitative data from the assays should be summarized in clear, well-structured tables for easy comparison of the analogs.
Table 1: Comparative In Vitro Kinase Inhibition Data
| Compound ID | VEGFR-2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) |
| IND-COOH | Experimental Data | Experimental Data | Experimental Data |
| IND-COOMe | Experimental Data | Experimental Data | Experimental Data |
| IND-CONH2 | Experimental Data | Experimental Data | Experimental Data |
| IND-CONHEt | Experimental Data | Experimental Data | Experimental Data |
| Pazopanib | Reference Value | Reference Value | Reference Value |
Table 2: Comparative Cellular Activity Data
| Compound ID | KATO-III GI50 (µM) | HUVEC GI50 (µM) |
| IND-COOH | Experimental Data | Experimental Data |
| IND-COOMe | Experimental Data | Experimental Data |
| IND-CONH2 | Experimental Data | Experimental Data |
| IND-CONHEt | Experimental Data | Experimental Data |
| Pazopanib | Reference Value | Reference Value |
Signaling Pathway Diagram
The following diagram illustrates the VEGFR-2 signaling pathway and the hypothesized point of inhibition by the this compound analogs.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. longdom.org [longdom.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. texaschildrens.org [texaschildrens.org]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Indazole Scaffold: A Privileged Structure with Inherent Cross-Reactivity Risks
An Application Scientist's Guide to Characterizing the Cross-Reactivity of 2,3-Dimethyl-2H-indazole-5-carboxylic acid and Related Analogs
This guide provides a comprehensive framework for evaluating the selectivity and potential cross-reactivity of novel chemical entities, using this compound as a representative example. We will move beyond simple IC50 values to build a robust, multi-tiered strategy for de-risking lead compounds, ensuring that observed biological effects are unequivocally linked to the intended target.
The indazole core is a cornerstone of modern medicinal chemistry, found in numerous approved drugs and clinical candidates. Its unique heterocyclic structure makes it an excellent bioisostere for purines, enabling it to function as a versatile "hinge-binding" motif for ATP-binding sites, particularly within the human kinome. This success, however, comes with a critical caveat: the very features that make indazoles effective also predispose them to off-target interactions across the structurally similar ATP-binding sites of many kinases and other ATP-dependent enzymes.
Therefore, for any novel indazole-based compound like this compound, a rigorous cross-reactivity assessment is not just recommended; it is an essential component of its preclinical validation.
A Tiered Strategy for Comprehensive Selectivity Profiling
A robust assessment of selectivity is a process of gradually increasing stringency. We advocate for a tiered approach that begins with a broad screen to identify potential liabilities, followed by more focused, orthogonal assays to confirm or dismiss initial findings.
Figure 1: A tiered workflow for assessing compound selectivity.
Tier 1: Broad Kinase Panel Screening
The first step is to understand the compound's promiscuity across a large, representative panel of kinases. Commercial services like the Eurofins DiscoverX KINOMEscan™ or Promega's broad kinase panels offer a standardized and efficient way to achieve this.
Experimental Rationale: The goal here is not to generate precise IC50 values, but to rapidly identify potential off-target "hits" at a single, high concentration (typically 1 µM or 10 µM). This concentration should be at least 100-fold higher than the compound's on-target IC50 to provide a reasonable window for identifying physiologically relevant off-targets.
Protocol: Representative Kinase Panel Screen (Binding Assay Format)
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: Prepare a working solution for the screening provider that will result in a final assay concentration of 1 µM.
-
Assay Execution (Performed by Vendor): The compound is incubated with a panel of several hundred kinases. The assay typically measures the amount of compound that binds to each kinase, often using a competition assay against a known ligand.
-
Data Analysis: Results are usually provided as percent inhibition (%Inh) or percent of control (%Ctrl). A common threshold for identifying a "hit" is >50% inhibition.
Data Interpretation: The output is a list of kinases that interact with your compound. This forms the basis for all subsequent investigations.
| Target | Putative On-Target | Off-Target Hit 1 | Off-Target Hit 2 | Off-Target Hit 3 |
| Kinase | Kinase X | Kinase Y | Kinase Z | Kinase A |
| % Inhibition @ 1 µM | 98% | 85% | 62% | 51% |
| Initial Assessment | High-confidence on-target activity | High-priority for follow-up | Medium-priority for follow-up | Low-priority, monitor |
Table 1: Example data from a Tier 1 kinase panel screen.
Tier 2: Orthogonal Validation and Cellular Confirmation
A hit from a biochemical screen does not guarantee a cellular effect. Assay artifacts, compound aggregation, or poor cell permeability can all lead to misleading results. Tier 2 aims to validate the biochemical hits in a more physiologically relevant context.
A. Biochemical IC50 Determination
First, confirm the Tier 1 hits by generating full dose-response curves to determine their biochemical IC50 values. This quantifies the potency of the interaction.
B. Cellular Target Engagement Assays
Next, you must prove that the compound can bind to its on-target and off-target proteins within a live cell. This is a critical step that bridges the gap between biochemical activity and cellular function.
Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay from Promega is a gold-standard method that measures compound binding in live cells using bioluminescence resonance energy transfer (BRET).
-
Cell Line Preparation: Transfect host cells (e.g., HEK293) with a plasmid encoding the kinase of interest (e.g., Kinase Y) fused to a NanoLuc® luciferase.
-
Tracer Optimization: Determine the optimal concentration of the fluorescent NanoBRET™ tracer for the specific kinase target.
-
Compound Dosing: Plate the cells and treat with a serial dilution of this compound for a defined period (e.g., 2 hours).
-
Assay Execution: Add the NanoBRET™ tracer and the NanoBRET™ Nano-Glo® Substrate.
-
Data Acquisition: Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer.
-
Analysis: Calculate the BRET ratio. A decrease in the BRET ratio upon compound addition indicates that the compound is displacing the tracer and engaging the target. Plot the data to determine the cellular IC50.
Figure 2: Workflow of the NanoBRET™ target engagement assay.
Comparative Data Presentation:
| Target | Biochemical IC50 (nM) | Cellular IC50 (nM) (NanoBRET™) | Selectivity Window (Cellular/Biochemical) | Conclusion |
| Kinase X (On-Target) | 15 | 50 | 3.3x | Confirmed cellular engagement |
| Kinase Y (Off-Target) | 250 | 800 | 3.2x | Confirmed cellular off-target |
| Kinase Z (Off-Target) | 800 | >10,000 | >12.5x | Likely a biochemical artifact or cell-impermeable |
Table 2: Comparing biochemical potency with cellular target engagement.
Tier 3: Functional Consequences of Off-Target Engagement
If a cellular off-target is confirmed, the final step is to determine if this engagement has a functional consequence. This is crucial for predicting potential side effects.
Protocol: Western Blot for Downstream Signaling
-
Cell Treatment: Treat a relevant cell line (that expresses both the on-target and the off-target) with this compound at various concentrations, typically centered around the cellular IC50 values for both targets.
-
Stimulation: If the pathway is inducible, stimulate the cells (e.g., with a growth factor like EGF or a cytokine like IL-6).
-
Lysis: Lyse the cells to extract total protein.
-
SDS-PAGE & Transfer: Separate proteins by size using gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) forms of downstream substrates for both the on-target and off-target kinases (e.g., p-STAT3 for the JAK family, p-ERK for the MAPK pathway).
-
Detection & Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands. Quantify the band intensity to measure the inhibition of signaling.
By comparing the dose-response of on-target pathway inhibition versus off-target pathway inhibition, you can establish a functional selectivity window, which is the ultimate measure of a compound's specificity in a biological system.
Conclusion and Best Practices
The cross-reactivity profiling of any new chemical entity, including this compound, is a mandatory exercise in due diligence. By employing a tiered strategy that moves from broad, biochemical screening to specific, cellular, and functional validation, researchers can build a comprehensive selectivity profile.
Key Takeaways:
-
Never rely on a single IC50 value. Selectivity is a relative measure that must be assessed across a wide range of potential targets.
-
Biochemical activity does not equal cellular function. Always validate hits in a cellular context using orthogonal assays like NanoBRET™ or CETSA®.
-
Quantify functional consequences. The most important selectivity window is the one between the desired on-target functional effect and any undesired off-target functional effects.
This rigorous, evidence-based approach ensures that your research is built on a foundation of well-characterized tools, ultimately leading to more reliable and translatable scientific findings.
A Comparative Guide to the Synthesis of 2,3-Dimethyl-2H-indazole-5-carboxylic acid
Introduction
2,3-Dimethyl-2H-indazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure, known to be a bioisostere of indole, and is present in numerous pharmacologically active molecules. The specific substitution pattern of a carboxylic acid at the C5 position, combined with methylation at N2 and C3, offers a unique template for library synthesis and the development of novel therapeutic agents. The efficient and regioselective synthesis of this target molecule is paramount for its further investigation and application.
This guide provides an in-depth comparison of two plausible synthetic routes for this compound. We will analyze a linear approach involving late-stage N-methylation and a convergent strategy based on early-stage indazole ring formation. Each route will be evaluated based on chemical rationale, experimental feasibility, potential yield, and scalability, providing researchers with the critical insights needed to select the most appropriate pathway for their objectives.
Overview of Synthetic Strategies
Two primary retrosynthetic strategies are considered for the synthesis of the target molecule.
Route A employs a late-stage regioselective N-methylation of a pre-formed 3-methyl-1H-indazole-5-carboxylic acid intermediate. This linear approach builds the molecule sequentially, with the key challenge being the controlled methylation at the N2 position over the thermodynamically favored N1 position.
Route B utilizes a convergent approach where the 2,3-dimethyl-2H-indazole core is constructed early via a Cadogan cyclization. This strategy relies on forming the heterocyclic ring from a suitably substituted nitroaromatic precursor, followed by a challenging final-step oxidation of a methyl group to the required carboxylic acid.
Caption: Retrosynthetic analysis of the target molecule.
Route A: Late-Stage N-Methylation
This synthetic pathway is a linear sequence that constructs the indazole core first, followed by protection, regioselective methylation, and deprotection. The key advantage of this route lies in addressing the regioselectivity challenge on a well-defined heterocyclic system.
Chemical Rationale
The synthesis begins with the commercially available 4-amino-3-methylbenzoic acid. The core indazole ring is formed via a classical diazotization of the aniline, followed by an intramolecular cyclization. The resulting carboxylic acid is then protected as a methyl ester to prevent unwanted side reactions during the subsequent methylation step.
The critical transformation is the regioselective methylation of the indazole nitrogen. In the indazole system, the N1-alkylated product is typically the thermodynamically more stable isomer, while the N2-alkylated product is favored under kinetic control.[1] By employing specific reaction conditions, such as the use of dimethyl carbonate with a non-nucleophilic base at elevated temperatures, the reaction can be directed towards the desired, kinetically favored N2-methylated product.[1] The final step is a standard basic hydrolysis of the methyl ester to yield the target carboxylic acid.
Caption: Workflow for the Late-Stage N-Methylation route.
Experimental Protocol
Step 1: Synthesis of 3-Methyl-1H-indazole-5-carboxylic acid
-
To a stirred suspension of 4-amino-3-methylbenzoic acid (1.0 eq) in 2 M hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Slowly add a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Adjust the pH of the mixture to ~4-5 with a saturated sodium bicarbonate solution.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-methyl-1H-indazole-5-carboxylic acid.
Step 2: Synthesis of Methyl 3-methyl-1H-indazole-5-carboxylate
-
Suspend 3-methyl-1H-indazole-5-carboxylic acid (1.0 eq) in methanol.
-
Add concentrated sulfuric acid (0.1 eq) catalytically.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the methyl ester, which can be purified by column chromatography.
Step 3: Synthesis of Methyl 2,3-dimethyl-2H-indazole-5-carboxylate
-
Dissolve methyl 3-methyl-1H-indazole-5-carboxylate (1.0 eq) and triethylenediamine (DABCO) (1.0 eq) in N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 15 minutes.
-
Add dimethyl carbonate (DMC) (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux (approx. 120-130 °C) and stir for 6 hours.[1]
-
Cool the mixture to room temperature and pour it into water, which will precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain the crude N2-methylated product. This step typically yields a mixture of N1 and N2 isomers, which must be separated by column chromatography.
Step 4: Synthesis of this compound
-
Suspend the purified methyl 2,3-dimethyl-2H-indazole-5-carboxylate (1.0 eq) in a 3:1 mixture of methanol and water.
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).[2][3]
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1 M hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Route B: Early-Stage Ring Formation (Cadogan Cyclization)
This route is a convergent strategy that aims to construct the fully substituted 2,3-dimethyl-2H-indazole ring in a single key step. The success of this route hinges on the feasibility of the final oxidation step.
Chemical Rationale
The synthesis begins with the preparation of 2-nitro-4-methylacetophenone. This intermediate undergoes a Cadogan cyclization, which is a reductive cyclization of a nitro group in the presence of a trivalent phosphorus reagent (e.g., triethyl phosphite or tributylphosphine).[4] When performed in the presence of methylamine, the reaction proceeds via an in-situ formed imine, which upon reduction of the nitro group to a nitrene (or a related species), cyclizes to form the 2,3-disubstituted 2H-indazole ring directly. This efficiently assembles the core of the molecule.
The final and most challenging step is the selective oxidation of the C5-methyl group to a carboxylic acid. Aromatic methyl groups can be oxidized using strong oxidizing agents like potassium permanganate or sodium dichromate. However, the indazole ring itself is susceptible to oxidation, making this a potentially low-yielding transformation that requires careful optimization.
Caption: Workflow for the Early-Stage Ring Formation route.
Experimental Protocol
Step 1: Synthesis of 2-Nitro-4-methylacetophenone
-
To a solution of 3-methylacetophenone (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated sulfuric acid and nitric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with water and saturated sodium bicarbonate solution, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify by column chromatography to separate the desired 2-nitro-4-methylacetophenone from other isomers.[5]
Step 2: Synthesis of 2,3,5-Trimethyl-2H-indazole
-
In a reaction vessel, combine 2-nitro-4-methylacetophenone (1.0 eq) and a solution of methylamine (2.0 eq in THF or ethanol) and heat to form the corresponding imine.
-
After imine formation is confirmed by TLC, add tributylphosphine or triethyl phosphite (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically >150 °C for phosphites) and stir for 12-24 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate 2,3,5-trimethyl-2H-indazole.
Step 3: Synthesis of this compound
-
Suspend 2,3,5-trimethyl-2H-indazole (1.0 eq) in a mixture of water and a co-solvent like pyridine or t-butanol.
-
Heat the mixture to 70-80 °C.
-
Add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise over several hours, maintaining the temperature.
-
After the addition is complete, continue heating until the purple color of the permanganate has disappeared.
-
Cool the mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to pH 3-4 to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry. Further purification may be required.
Comparative Analysis
The choice between these two synthetic routes depends heavily on the specific requirements of the researcher, including scale, available equipment, and tolerance for challenging purification or reaction steps.
| Metric | Route A: Late-Stage N-Methylation | Route B: Early-Stage Ring Formation |
| Number of Steps | 4 (from 4-amino-3-methylbenzoic acid) | 3 (from 3-methylacetophenone) |
| Key Challenge | Regioselective N2-methylation and isomer separation. | Selective oxidation of the C5-methyl group without degrading the indazole ring. |
| Predictability | High. All steps are based on well-established transformations. | Moderate to Low. The final oxidation step is high-risk and unpredictable. |
| Estimated Yield | Moderate. Each step should proceed with reasonable yield, but purification losses, especially after methylation, may lower the overall yield. | Low. The final oxidation step is expected to have a low yield, significantly impacting the overall efficiency. |
| Scalability | Moderate. The diazotization step can be hazardous on a large scale. Chromatographic separation of isomers can be difficult to scale up. | Low. The Cadogan reaction often requires high temperatures, and the final oxidation with KMnO₄ can be difficult to manage on a large scale. |
| Safety | Diazonium salts are potentially explosive and must be handled with extreme care at low temperatures. | The Cadogan reaction requires high temperatures and pyrophoric reagents. Permanganate oxidations can be highly exothermic. |
| Reagent Cost | Starting materials are commercially available and relatively inexpensive. | Reagents are also common, but the overall low yield may increase the effective cost per gram of the final product. |
Conclusion and Recommendation
After a thorough evaluation of both synthetic strategies, Route A: Late-Stage N-Methylation is the recommended pathway for a reliable, laboratory-scale synthesis of this compound.
While Route B appears more convergent with fewer steps, its reliance on a non-selective and potentially destructive final-stage oxidation presents a significant risk of failure or extremely low yields. The conditions required for oxidizing an aromatic methyl group are harsh and likely incompatible with the electron-rich indazole ring system.
In contrast, every transformation in Route A is based on a well-documented and predictable chemical reaction. The primary challenge—regioselective N-methylation—has established precedents in the literature for similar systems, providing a clear and viable path forward.[1] Although this step may require careful chromatographic purification to separate the N1 and N2 isomers, the overall predictability and higher likelihood of success make it the superior choice for researchers aiming to obtain the target compound with confidence. The safety concerns associated with the diazotization step are well-understood and can be managed with standard laboratory precautions.
References
A Researcher's Guide to Differentiating 1H- and 2H-Indazole Isomers: A Spectroscopic Comparison
For professionals engaged in medicinal chemistry, materials science, and drug development, the precise structural characterization of heterocyclic compounds is paramount. The indazole scaffold is a prominent feature in numerous pharmacologically active molecules, existing primarily as two distinct tautomers: 1H-indazole and 2H-indazole.[1][2] These isomers often exhibit different physicochemical and biological properties, making their unambiguous identification a critical step in synthesis and development.[1] While 1H-indazole is the thermodynamically more stable and predominant tautomer, synthetic pathways can frequently result in mixtures of N-1 and N-2 substituted isomers, necessitating robust analytical methods for their differentiation.[1][2][3][4]
This technical guide offers an in-depth comparison of the spectroscopic signatures of 1H- and 2H-indazole isomers. By leveraging key differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, researchers can confidently assign the correct isomeric structure.
The Structural Foundation of Spectroscopic Differences
The core difference between 1H- and 2H-indazole lies in the position of the hydrogen atom on the pyrazole ring's nitrogen. In the 1H-tautomer, the hydrogen is on N1, creating a "benzenoid" electronic structure. In the 2H-tautomer, the hydrogen resides on N2, resulting in a "quinonoid" form.[5][6] This fundamental structural variance alters the electron density distribution across the bicyclic system, which in turn gives rise to distinct and predictable differences in their interaction with electromagnetic radiation. The 1H form is generally more stable by approximately 2-5 kcal/mol.[3][6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caribjscitech.com [caribjscitech.com]
- 7. fhi.mpg.de [fhi.mpg.de]
A Comparative Guide to the Structure-Activity Relationship of Indazole-Based γ-Secretase Modulators
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of indazole and bioisosteric heterocyclic scaffolds as modulators of γ-secretase, a key therapeutic target in Alzheimer's disease. While direct SAR studies on 2,3-Dimethyl-2H-indazole-5-carboxylic acid are not extensively published, this document extrapolates from known γ-secretase modulators to provide a comparative framework for researchers in drug discovery. We will explore how subtle molecular modifications can profoundly impact potency, selectivity, and pharmacokinetic properties, using clinically investigated compounds such as Avagacestat and Nirogacestat as key reference points.
The Rationale for Targeting γ-Secretase in Alzheimer's Disease
Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[1] These plaques are formed by the aggregation of Aβ peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[2][3] γ-Secretase is a multi-subunit intramembrane protease responsible for the final cleavage of APP, producing Aβ peptides of varying lengths, most notably Aβ40 and the more aggregation-prone and pathogenic Aβ42.[3]
The therapeutic hypothesis is that modulating γ-secretase activity to selectively reduce the production of Aβ42 in favor of shorter, less amyloidogenic Aβ species could be a viable treatment for Alzheimer's disease.[4][5] However, γ-secretase also cleaves other transmembrane proteins, including the Notch receptor, which is crucial for cell-fate decisions.[6][7] Non-selective inhibition of γ-secretase can lead to severe side effects due to the disruption of Notch signaling.[6] This has led to the development of γ-secretase modulators (GSMs), which allosterically alter the enzyme's activity to decrease Aβ42 production without affecting its other functions, a concept known as "Notch-sparing".[4][8]
Core Scaffolds and the Importance of the Indazole Moiety
The indazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[9][10] Its rigid bicyclic structure and ability to participate in various non-covalent interactions make it an attractive starting point for drug design. In the context of γ-secretase modulation, the indazole ring can serve as a central scaffold to orient key functional groups for optimal interaction with the enzyme complex.
While our initial focus was on this compound, we will broaden our scope to a hypothetical SAR exploration around a generic indazole-5-carboxylic acid core and compare it with known, more complex heterocyclic γ-secretase modulators. This comparative approach will provide valuable insights for designing novel GSMs.
Comparative Structure-Activity Relationship Analysis
The following sections will dissect the SAR of key structural regions of hypothetical indazole-based GSMs and compare them to established modulators.
The nature of the central heterocyclic core is critical for establishing the overall geometry and electronic properties of the molecule. While the indazole core is a valid starting point, related heterocycles have also been successfully employed.
| Compound | Core Scaffold | Key Features |
| Hypothetical Indazole Series | Indazole | A versatile and synthetically accessible scaffold. |
| Avagacestat (BMS-708163) | Arylsulfonamide | A non-traditional core that demonstrated high potency.[11][12] |
| Nirogacestat | Imidazole | An imidazole core is present in this potent γ-secretase inhibitor.[13] |
The choice of the core influences the spatial orientation of the substituents that interact with the binding pocket on γ-secretase, which is believed to be on the presenilin subunit.[4][14]
Let's consider a generic 2,3-disubstituted-2H-indazole-5-carboxylic acid scaffold. The substituents at the R1 and R2 positions are crucial for modulating potency and selectivity.
Caption: Key substitution points on a hypothetical indazole core.
-
R1 Position (N-substitution): This position is often occupied by a larger, lipophilic group that can form hydrophobic interactions within the binding pocket. For instance, in many kinase inhibitors, this position is crucial for achieving high potency.
-
R2 Position (C3-substitution): Small alkyl groups like methyl at this position can enhance binding by filling small hydrophobic pockets. The presence and nature of this substituent can also influence the overall conformation of the molecule.
The carboxylic acid group at the 5-position is a key feature, likely involved in a critical hydrogen bond interaction with a polar residue in the enzyme's binding site. Its acidity and placement are vital for activity.
| Modification | Rationale | Expected Outcome |
| Carboxylic Acid | Forms key hydrogen bonds with the target. | High potency, but potential for poor cell permeability and rapid metabolism. |
| Tetrazole | A common bioisostere for carboxylic acids with similar acidity but improved metabolic stability and cell permeability. | Maintained or improved potency with better pharmacokinetic properties. |
| Hydroxamic Acid | Another potential bioisostere, known to chelate metal ions if present in the active site. | Potency would depend on the specific interactions in the binding pocket. |
To ground our hypothetical SAR in reality, let's compare it to the structures of Avagacestat and Nirogacestat.
| Compound | Key Structural Features and SAR Insights |
| Avagacestat | Possesses a complex sulfonamide structure with a difluorophenyl moiety. The sulfonamide group is crucial for its activity. It was designed to be a Notch-sparing γ-secretase inhibitor, although its selectivity has been debated.[2][6] |
| Nirogacestat | Features a central imidazole ring and a difluorophenyl group, which can form hydrogen bonds with the biological target.[15] It is a potent γ-secretase inhibitor that has shown efficacy in treating desmoid tumors by blocking Notch signaling.[13][15] |
This comparison highlights that while our simplified indazole model is a useful starting point, potent γ-secretase modulators often incorporate more complex and diverse chemical features to achieve high affinity and selectivity.
Experimental Protocols for Evaluating γ-Secretase Modulators
To validate the SAR of newly synthesized compounds, a robust set of in vitro and cellular assays is essential.
This assay directly measures the enzymatic activity of isolated γ-secretase.
Principle: This method relies on the detection of Aβ peptides produced from an APP-C99 substrate by purified or membrane-prepped γ-secretase.
Step-by-Step Protocol:
-
Enzyme Preparation: Prepare cell membranes containing γ-secretase from a cell line overexpressing APP (e.g., CHO cells).
-
Substrate: Use a recombinant APP-C99 fragment as the substrate.
-
Reaction: Incubate the cell membranes with the C99 substrate in a suitable buffer (pH 6.8) in the presence of the test compounds at various concentrations.[16][17]
-
Detection: After incubation, quantify the produced Aβ40 and Aβ42 peptides using specific ELISAs or mass spectrometry.
-
Data Analysis: Calculate the IC50 values for the inhibition of Aβ40 and Aβ42 production for each compound.
Caption: Workflow for a cell-free γ-secretase activity assay.
This assay measures the effect of compounds on γ-secretase activity in a cellular context.
Principle: Utilizes a cell line stably expressing a fluorescently tagged APP-C99 construct. Inhibition of γ-secretase leads to the accumulation of this fluorescent substrate in intracellular vesicles, which can be quantified.[1][18][19]
Step-by-Step Protocol:
-
Cell Culture: Plate U2OS cells stably expressing a green fluorescent protein (GFP)-tagged APP-C99 construct in 96-well plates.
-
Compound Treatment: Treat the cells with test compounds at various concentrations for 24 hours.
-
Staining: Stain the cell nuclei with a fluorescent dye like DAPI.
-
Imaging: Acquire images of the cells using a high-content imaging system.
-
Image Analysis: Quantify the accumulation of GFP-APP-C99 vesicles within the cytoplasm.
-
Data Analysis: Determine the EC50 values for the induction of vesicle accumulation for each compound.
This assay is crucial to determine if the compounds spare Notch signaling.
Principle: Measures the inhibition of Notch cleavage in a cellular assay.
Step-by-Step Protocol:
-
Cell Line: Use a cell line that expresses the Notch receptor.
-
Compound Treatment: Treat the cells with the test compounds.
-
Detection of NICD: Measure the levels of the Notch Intracellular Domain (NICD), which is released upon Notch cleavage, using Western blotting or a specific reporter gene assay.
-
Data Analysis: Calculate the IC50 for Notch inhibition and compare it to the IC50 for Aβ42 inhibition to determine the selectivity index. Avagacestat, for example, has a reported 193-fold selectivity for APP over Notch.[11]
Summary of SAR and Comparative Data
The table below summarizes the inhibitory concentrations (IC50) for Avagacestat, providing a benchmark for new compounds.
| Compound | Target | IC50 (nM) | Notch Selectivity (Fold) | Reference |
| Avagacestat | Aβ40 | 0.30 | 193 | [11] |
| Aβ42 | 0.27 | [11][12] | ||
| Notch | 58 | [7] | ||
| Nirogacestat | γ-secretase | Potent inhibitor (specific IC50 not provided in search results) | Primarily a Notch inhibitor | [13][15] |
Key Takeaways from the SAR:
-
Aromatic moieties with electron-withdrawing groups (e.g., difluorophenyl) are often beneficial for potency. This is observed in both Avagacestat and Nirogacestat.
-
A hydrogen bond-accepting group (like a carboxylic acid or sulfonamide) is likely essential for anchoring the molecule in the active site.
-
The overall three-dimensional shape and lipophilicity of the molecule must be carefully balanced to ensure good cell permeability and pharmacokinetic properties.
-
Subtle changes in the scaffold or substituent positions can have a dramatic impact on Notch selectivity, which is a critical parameter for the safety of GSMs.
Conclusion
The development of potent and selective γ-secretase modulators remains a significant challenge in the pursuit of a treatment for Alzheimer's disease. While the specific SAR of this compound is not yet elucidated in public literature, by analyzing the SAR of related heterocyclic scaffolds and established modulators like Avagacestat and Nirogacestat, we can derive valuable principles for the design of novel GSMs. A systematic approach, combining rational drug design with robust in vitro and cellular assays, is paramount for identifying compounds with the desired profile of high potency, Notch-sparing selectivity, and favorable drug-like properties. The indazole scaffold continues to be a promising starting point for such endeavors.
References
- 1. innoprot.com [innoprot.com]
- 2. The role and therapeutic targeting of α-, β- and γ-secretase in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Turning the tide on Alzheimer’s disease: modulation of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 6. Avagacestat | ALZFORUM [alzforum.org]
- 7. caymanchem.com [caymanchem.com]
- 8. γ-Secretase inhibitors and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Nirogacestat | C27H41F2N5O | CID 46224413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Alzheimer's Association International Conference [alz.confex.com]
- 15. Nirogacestat - Wikipedia [en.wikipedia.org]
- 16. Cell-free assays for gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholars.uky.edu [scholars.uky.edu]
- 18. Alzheimer’s Disease (AD) Model: Gamma-secretase Activity Assay Cell Line | I asr [i-asr.com]
- 19. innoprot.com [innoprot.com]
A Comparative Analysis of Indazole-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
Introduction: The Privileged Indazole Scaffold in Kinase Inhibition
In the landscape of modern oncology and drug discovery, the indazole scaffold has emerged as a "privileged" structure, forming the core of numerous potent and selective kinase inhibitors.[1][2] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The unique bicyclic structure of indazole, with its fused benzene and pyrazole rings, provides a versatile framework for designing molecules that can effectively compete with ATP for binding to the kinase active site.[2] Several U.S. Food and Drug Administration (FDA)-approved drugs, including Axitinib, Pazopanib, and Linifanib, feature an indazole core, underscoring the clinical significance of this heterocyclic motif.[2]
This guide provides a comparative analysis of a selection of indazole-based kinase inhibitors, focusing on their target selectivity, biochemical potency, and cellular activity. We will delve into the structure-activity relationships (SAR) that govern their performance, provide detailed protocols for their evaluation, and visualize a key signaling pathway they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the rational design and evaluation of next-generation kinase inhibitors.
Comparative Analysis of Indazole-Based Kinase Inhibitors
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its potency against the intended target and its selectivity profile across the human kinome. High potency ensures that the desired biological effect can be achieved at low concentrations, while high selectivity minimizes off-target effects that can lead to toxicity.[3] The following table summarizes the biochemical potency (IC50 values) of several notable indazole-based kinase inhibitors against their primary targets. It is important to note that IC50 values can vary between different studies due to variations in assay conditions.
| Inhibitor | Primary Kinase Target(s) | IC50 (nM) | Reference(s) |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | [4][5] |
| PDGFRβ, c-Kit | 1.6, 1.7 | [4] | |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3 | 10, 30, 47 | [4][5] |
| PDGFRβ, c-Kit, FGFR1, FGFR3 | 84, 74, 47, 140 | [4] | |
| Linifanib (ABT-869) | VEGFR2, PDGFRβ, Flt-3, CSF-1R | 3, 4, 3, 4 | [6] |
| Compound 13i (Indazole-pyrimidine sulfonamide) | VEGFR-2 | 34.5 | [2][7] |
| Compound 100a (Diaryl thiourea of 1H-indazole-3-amine) | VEGFR-2, Tie-2, EphB4 | 3.45, 2.13, 4.71 | [7] |
| Compound C05 (Indazole-based) | PLK4 | < 0.1 | [8][9] |
| Compound K22 (N-(1H-indazol-6-yl)benzenesulfonamide) | PLK4 | 0.1 | [7][8] |
Structure-Activity Relationship (SAR) Insights:
The data in the table highlights key SAR trends. For instance, the high selectivity of Axitinib for VEGFRs is a notable feature.[4][5] In contrast, Pazopanib exhibits a broader spectrum of activity, which can be advantageous in targeting tumors driven by multiple signaling pathways but may also contribute to a different side-effect profile.[4] The development of highly potent and selective inhibitors like Compound C05 against Polo-like Kinase 4 (PLK4) demonstrates the adaptability of the indazole scaffold for targeting kinases beyond the VEGFR family.[8][9] Modifications to the substituents on the indazole ring and the groups attached to it significantly influence both potency and selectivity, a principle actively explored in medicinal chemistry.[2]
Key Signaling Pathway: The VEGFR Signaling Cascade
A predominant number of clinically successful indazole-based inhibitors target the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.[10][11][12] This pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][13] The binding of VEGF-A to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[13] This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival.[13]
Caption: Simplified VEGFR signaling pathway targeted by indazole-based inhibitors.
Experimental Protocols for Kinase Inhibitor Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for two key assays used in the characterization of kinase inhibitors.
Biochemical Potency Determination: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. Its high sensitivity and broad applicability make it a gold standard for determining the IC50 values of kinase inhibitors.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescence is proportional to the kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the kinase buffer, substrate, and kinase enzyme solutions at the desired concentrations.
-
Prepare a serial dilution of the indazole-based inhibitor in DMSO, followed by a further dilution in kinase buffer.
-
Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions (e.g., Promega).
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the inhibitor solution (or vehicle control).
-
Add 2.5 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the generation of a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the ADP-Glo™ Kinase Assay.
Cellular Activity Assessment: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic or cytostatic effects of potential drug candidates on cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indazole-based inhibitor in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor (or vehicle control).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Incubation and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
-
Trustworthiness and Future Perspectives
The development of kinase inhibitors is a complex process that requires rigorous validation at every stage. A critical aspect of this is understanding and mitigating off-target effects. While the indazole scaffold can be tailored for high selectivity, cross-reactivity with other kinases is a common challenge due to the conserved nature of the ATP-binding site across the kinome. Comprehensive selectivity profiling, for instance, using kinome-wide screening platforms, is therefore an indispensable tool for characterizing new inhibitors and ensuring their safety and efficacy.
The field of indazole-based kinase inhibitors continues to evolve, with ongoing efforts to improve potency, selectivity, and pharmacokinetic properties. The exploration of novel substitution patterns on the indazole ring and the use of structure-based drug design are key strategies in the quest for the next generation of targeted therapies. The data and protocols presented in this guide are intended to provide a solid foundation for these endeavors, fostering a deeper understanding of this important class of therapeutic agents.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. altmeyers.org [altmeyers.org]
- 12. List of VEGF/VEGFR inhibitors - Drugs.com [drugs.com]
- 13. Frontiers | Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis [frontiersin.org]
A Senior Application Scientist's Guide to Benchmarking 2,3-Dimethyl-2H-indazole-5-carboxylic acid Against Known Standards
Introduction: Establishing a Framework for Novel Compound Evaluation
In the landscape of drug discovery, the emergence of novel chemical entities requires a rigorous, systematic evaluation to ascertain their therapeutic potential. This guide outlines a comprehensive benchmarking framework for 2,3-Dimethyl-2H-indazole-5-carboxylic acid, a novel compound featuring the indazole scaffold. The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] A notable example is Niraparib, an inhibitor of Poly (ADP-ribose) polymerase (PARP) used in cancer therapy, which contains an indazole-3-carboxamide core.[3]
Given the structural precedent, this guide will proceed with the hypothesis that this compound may exhibit activity as a PARP inhibitor. Consequently, we will benchmark it against established, FDA-approved PARP inhibitors: Olaparib, Niraparib, and Talazoparib.[3][4][5] The objective is not merely to compare data points, but to establish a logical, multi-tiered experimental workflow that validates the compound's mechanism of action, cellular efficacy, and preliminary drug-like properties. This approach ensures that each experimental step builds upon the last, providing a self-validating system for robust decision-making.
Pillar 1: The Rationale for Target and Standards Selection
Why PARP Inhibition? The Principle of Synthetic Lethality
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs).[3][6][7] In cancers with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing more complex DNA double-strand breaks (DSBs)—homologous recombination (HR)—is deficient.[6][8] These cancer cells become critically dependent on PARP-mediated repair for survival.
Inhibition of PARP in these HR-deficient cells prevents the repair of SSBs, which then collapse into toxic DSBs during DNA replication.[8][9] Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis. This concept, where a defect in either of two genes is viable but a simultaneous defect is lethal, is known as synthetic lethality .[8][10] It provides a powerful therapeutic window, selectively killing cancer cells while sparing healthy tissues that have a functional HR pathway.[11]
Selecting the "Gold Standards" for Comparison
To effectively benchmark our novel compound, we must compare it against established leaders in the field. The chosen standards are:
-
Olaparib (Lynparza®): The first-in-class PARP inhibitor approved by the FDA, providing a robust historical and clinical benchmark.[4] Its mechanism involves both enzymatic inhibition and the trapping of PARP-DNA complexes.[12][13]
-
Niraparib (Zejula®): An approved PARP inhibitor also built on an indazole scaffold, making it a crucial structural and functional comparator.[3][14][15]
-
Talazoparib (Talzenna®): Known for being one of the most potent PARP-trapping inhibitors, offering a key mechanistic comparison point beyond simple enzymatic inhibition.[16][17][18][19]
By benchmarking against these three agents, we can assess not only the potency of this compound but also gain early insights into its specific mechanism of action (i.e., catalytic inhibition vs. PARP trapping).
Pillar 2: The Experimental Benchmarking Workflow
A tiered approach is essential for a logical and resource-efficient evaluation. We begin with fundamental biochemical and physicochemical properties and progress to more complex cell-based assays that reflect the intended therapeutic context.
Caption: Tiered workflow for benchmarking a novel PARP inhibitor.
Illustrative Data Summary
The goal of this workflow is to generate a comparative dataset. The following table illustrates how the data would be structured for a clear, at-a-glance comparison.
| Parameter | This compound | Olaparib | Niraparib | Talazoparib |
| Physicochemical Properties | ||||
| Aqueous Solubility (pH 7.4) | TBD | ~50 µg/mL | ~10 µg/mL | ~100 µg/mL |
| LogD (pH 7.4) | TBD | 2.2 | 2.1 | 1.8 |
| Biochemical Assays | ||||
| PARP1 IC₅₀ (nM) | TBD | 1-5 nM | 2-4 nM | ~1 nM |
| PARP2 IC₅₀ (nM) | TBD | 1-5 nM | ~2 nM | ~1.5 nM |
| Cellular Assays | ||||
| PARylation EC₅₀ (nM) | TBD | ~10 nM | ~5 nM | ~2 nM |
| Cytotoxicity IC₅₀ (nM) (MDA-MB-436, BRCA1-mutant) | TBD | ~100 nM | ~50 nM | ~5 nM |
| Cytotoxicity IC₅₀ (nM) (MDA-MB-231, BRCA-WT) | TBD | >10,000 nM | >10,000 nM | >1,000 nM |
| Selectivity | ||||
| Synthetic Lethality Ratio (WT IC₅₀ / Mutant IC₅₀) | TBD | >100 | >200 | >200 |
Note: Values for known standards are approximate and collated from various public sources for illustrative purposes.
Pillar 3: Detailed Experimental Protocols
Scientific integrity rests on reproducible methodology. The following protocols are foundational for the benchmarking workflow.
Protocol 1: PARP1 Enzymatic Inhibition Assay (Fluorometric)
This assay directly measures the ability of a compound to inhibit the catalytic activity of the PARP1 enzyme. It quantifies the consumption of the enzyme's substrate, NAD+.[20]
Principle: The assay measures the amount of NAD+ remaining after the PARP1 enzymatic reaction. A lower NAD+ level corresponds to higher PARP1 activity. Inhibitors will result in higher residual NAD+ levels.
Materials:
-
Recombinant Human PARP1 Enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-NAD+
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
NAD+ detection kit (e.g., fluorescent-based)
-
384-well black assay plates
-
Test Compound (this compound) and Standards (Olaparib, etc.) dissolved in DMSO.
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound and standards in DMSO. Dispense a small volume (e.g., 50 nL) into the 384-well assay plate. Include "vehicle control" (DMSO only) and "no enzyme" wells.
-
Enzyme/DNA Preparation: Prepare a mixture of PARP1 enzyme and activated DNA in cold assay buffer. The concentration should be optimized to yield a robust signal within the linear range of the assay.
-
Enzyme Addition & Pre-incubation: Add the PARP1/DNA mixture to all wells except the "no enzyme" controls. Incubate for 15 minutes at room temperature. This step allows the inhibitors to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Prepare a solution of β-NAD+ in assay buffer. Add this solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Stop the reaction and develop the signal by adding the reagents from the NAD+ detection kit according to the manufacturer's protocol.[21] This typically involves an enzymatic step that converts the remaining NAD+ into a fluorescent product.
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader.
-
Data Analysis: Normalize the data using the vehicle control (0% inhibition) and no enzyme control (100% inhibition). Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Cytotoxicity Assay (MTT or SRB Assay)
This assay determines the concentration at which the test compound inhibits the growth or kills 50% of the cancer cell population (IC₅₀), providing a measure of its cellular potency.[22][23]
Principle: The MTT assay measures the metabolic activity of living cells, which is proportional to cell number.[23] Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The Sulforhodamine B (SRB) assay, an alternative, measures total protein content.[22]
Cell Lines:
-
BRCA-deficient: MDA-MB-436 (BRCA1 mutant) or HCC1937 (BRCA1 mutant) for sensitivity testing.[24][25]
-
BRCA-proficient (Wild-Type): MDA-MB-231 or MCF-7 for selectivity testing.[25]
Step-by-Step Methodology:
-
Cell Seeding: Culture cells to ~80% confluency. Harvest and seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and standards in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours (or other desired time points) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a SDS/HCl solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot viability against the log of compound concentration and fit the curve to determine the IC₅₀ value. The selectivity index is calculated by dividing the IC₅₀ in the BRCA-proficient cell line by the IC₅₀ in the BRCA-deficient line.
Visualizing the Mechanism: The PARP DNA Repair Pathway
Understanding the pathway is crucial for interpreting experimental results. The diagram below illustrates the central role of PARP in DNA repair and the mechanism of synthetic lethality.
Caption: Mechanism of PARP-mediated DNA repair and synthetic lethality.
Conclusion and Forward Look
This guide provides a robust, scientifically-grounded framework for the initial benchmarking of this compound as a potential PARP inhibitor. By systematically progressing through physicochemical, biochemical, and cellular assays and comparing the results against well-defined clinical standards, researchers can build a comprehensive data package. Positive results from this workflow—specifically, potent enzymatic inhibition, on-target cellular activity, and selective cytotoxicity in BRCA-deficient cells—would provide a strong rationale for advancing the compound into more complex preclinical studies, including PARP trapping assays, pharmacokinetic profiling, and in vivo efficacy models. This structured approach ensures that resources are directed toward compounds with the highest probability of therapeutic success.
References
- 1. mdpi.com [mdpi.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Olaparib - Wikipedia [en.wikipedia.org]
- 5. Zejula (niraparib) FDA Approval History - Drugs.com [drugs.com]
- 6. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP assay [assay-protocol.com]
- 8. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 10. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 12. lynparzahcp.com [lynparzahcp.com]
- 13. Olaparib - NCI [dctd.cancer.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Zejula (niraparib) [package insert]. FDA. | Molecular Oncology Almanac [ie.moalmanac.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Talazoparib for Breast Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2026 | Power | Power [withpower.com]
- 19. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 20. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. mdpi.com [mdpi.com]
- 25. Using MDA-MB Models to Assess Novel PARP Inhibitors [cytion.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dimethyl-2H-indazole-5-carboxylic acid
This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 2,3-Dimethyl-2H-indazole-5-carboxylic acid (CAS No. 1234615-82-7).[1][2] As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This document is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Hazard Profile and Foundational Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge informs every subsequent decision, from personal protective equipment (PPE) selection to the final disposal pathway. This compound is a solid crystalline powder that presents several health hazards upon exposure.
The primary risks are associated with irritation and acute toxicity if inhaled or ingested.[2] The causality is clear: as a fine powder, it can become airborne, posing an inhalation risk, and its chemical nature as a substituted indazole and carboxylic acid derivative leads to irritation of skin, eyes, and respiratory tissues.[2][3]
Table 1: GHS Hazard Summary for this compound
| Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed |
| Acute Toxicity (Inhaled) | GHS07 | Warning | H332: Harmful if inhaled |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation[2] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation[3] |
This data is synthesized from multiple supplier safety data sheets. Always refer to the specific SDS provided with your product.
The Regulatory Framework: "Cradle-to-Grave" Responsibility
The disposal of chemical waste is not merely a matter of laboratory best practice; it is strictly regulated by law. In the United States, the primary federal statute is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[4][5] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is legally responsible for it from the moment it is created until its final, safe disposal.[4][5][6]
Furthermore, the Occupational Safety and Health Administration (OSHA) mandates a safe working environment for laboratory personnel through standards like the "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450).[7][8][9] This requires every laboratory to have a written Chemical Hygiene Plan (CHP) that must include procedures for safe handling and disposal of hazardous chemicals.[7][9]
Therefore, the following procedures are designed to ensure compliance with these foundational regulations.
Core Disposal Workflow: From Benchtop to Final Disposition
The proper disposal of this compound is a multi-step process that prioritizes safety, segregation, and compliance. The choice of pathway—direct collection for incineration or neutralization followed by collection—depends on whether you are handling routine experimental waste or cleaning up a spill.
Pathway A: Off-Site Incineration (Recommended for Routine Waste)
High-temperature incineration in a licensed facility is the preferred and most definitive disposal method for this compound.[10] This process thermally decomposes the molecule into simpler, less harmful components.
Causality: As a nitrogen-containing organic compound, incineration will produce nitrogen oxides (NOx) in addition to carbon dioxide and water.[11][12] Licensed hazardous waste incinerators are equipped with afterburners and scrubber systems to neutralize these and other hazardous flue gases, preventing their release into the atmosphere.[13]
Pathway B: On-Site Neutralization (For Spills and Decontamination Only)
As a carboxylic acid, small quantities of this compound can be rendered less hazardous through neutralization with a weak base.[14] This is a practical approach for managing small spills before collection.
Causality: The acidic proton of the carboxylic acid group reacts with a base (e.g., sodium bicarbonate) to form a salt, water, and carbon dioxide gas.[15][16] The resulting salt is generally more stable and less irritating. However, the neutralized product must still be collected and disposed of as chemical waste, as it is not benign and drain disposal is typically prohibited.[3][17]
Detailed Experimental Protocols
Adherence to standardized protocols is critical for ensuring safety and reproducibility in waste management.
Protocol 1: Standard Waste Collection and Accumulation
This protocol applies to waste generated from routine experimental use, including residual solids and contaminated consumables (e.g., weigh boats, gloves).
-
Designate a Waste Container: Use a clearly labeled, wide-mouth solid waste container made of compatible material (e.g., high-density polyethylene, HDPE). The container must be labeled "Hazardous Waste" and clearly list "this compound" and its associated hazards.[8][10][18]
-
Transfer Waste: Carefully transfer solid waste into the container using a spatula or funnel. Minimize the generation of dust. For contaminated consumables, place them directly into the container.
-
Keep Container Closed: The container must remain sealed at all times except when actively adding waste.[4][18] This is a common EPA violation and is critical for preventing spills and exposure.[4]
-
Store in Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[4][18]
-
Arrange for Disposal: Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed hazardous waste transporter.[19]
Protocol 2: Emergency Spill Neutralization (For Small Spills <5g)
This protocol should only be performed by trained personnel wearing appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. The work should be done in a well-ventilated area.
-
Control the Area: Alert others in the lab and restrict access to the spill area.
-
Prepare Neutralizing Agent: Prepare a 5-10% aqueous solution of sodium bicarbonate (baking soda) or sodium carbonate (soda ash). Prepare this in a quantity roughly 10-20 times the estimated mass of the spilled acid.[20]
-
Gently Cover the Spill: If the spill is a dry powder, do not sweep it. Gently cover the solid with the basic solution. If it is already in solution, slowly add the neutralizing agent to the spill.
-
Allow Reaction: The mixture may fizz as carbon dioxide is released.[15] Add the basic solution slowly until the effervescence stops.
-
Verify Neutral pH: Wait for the reaction to subside completely. Using a pH indicator strip, test the slurry. The target pH is between 6.0 and 8.0. If the pH is still acidic, add more neutralizing solution in small increments and re-test.
-
Absorb and Collect: Once neutralized, absorb the liquid slurry with an inert absorbent material (e.g., vermiculite or sand).
-
Package for Disposal: Carefully scoop the absorbed, neutralized material into a designated hazardous waste container as described in Protocol 1. Label the contents as "Neutralized this compound with sodium bicarbonate".
-
Decontaminate: Wipe the spill area with soap and water. Dispose of all cleaning materials (paper towels, etc.) in the same hazardous waste container.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory work. By understanding its hazard profile, adhering to the principles of RCRA and OSHA, and meticulously following validated protocols for segregation and disposal, we protect ourselves, our colleagues, and the environment. Always prioritize the use of a licensed waste disposal vendor for high-temperature incineration as the primary disposal route and reserve on-site neutralization for emergency spill response. When in doubt, consult your institution's EHS department for guidance.
References
- 1. labsolu.ca [labsolu.ca]
- 2. Phenom 300 | Virtual tour generated by Panotour [afg.aero]
- 3. aksci.com [aksci.com]
- 4. pfw.edu [pfw.edu]
- 5. epa.gov [epa.gov]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. osha.gov [osha.gov]
- 8. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. usbioclean.com [usbioclean.com]
- 11. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. mcclellandindia.com [mcclellandindia.com]
- 14. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 15. How to Dispose of Used Acid: A Safe and Responsible Guide [greenflow.com]
- 16. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 17. fishersci.com [fishersci.com]
- 18. epa.gov [epa.gov]
- 19. epa.gov [epa.gov]
- 20. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
